Meta-Fexofenadine-d6
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H39NO4 |
|---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-[3-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-(trideuteriomethyl)propanoic acid |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)28-16-9-11-24(23-28)29(34)17-10-20-33-21-18-27(19-22-33)32(37,25-12-5-3-6-13-25)26-14-7-4-8-15-26/h3-9,11-16,23,27,29,34,37H,10,17-22H2,1-2H3,(H,35,36)/i1D3,2D3 |
InChI Key |
RYHUKJMCYGRCSM-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=CC(=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)(C(=O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Meta-Fexofenadine-d6: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meta-Fexofenadine-d6 is a deuterated analog of Meta-Fexofenadine, which itself is a structural isomer and a known impurity of the widely used second-generation antihistamine, Fexofenadine.[1][2] The "-d6" designation signifies the presence of six deuterium atoms, providing a stable isotopic label. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and detailed methodologies for its analysis. The inclusion of a stable isotopic label makes this compound an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for the accurate quantification of Meta-Fexofenadine in biological matrices.
Chemical Structure and Properties
This compound is chemically named 2-{3-[1-hydroxy-4-(4-[hydroxy(diphenyl)methyl]piperidin-1-yl)butyl]phenyl}-2-methyl-d3-propanoic-d3 acid. The core structure is analogous to Fexofenadine, with the key distinction being the position of the α,α-dimethylbenzeneacetic acid group on the phenyl ring. In Fexofenadine, this substitution is at the para-position (1,4-), whereas in Meta-Fexofenadine, it is at the meta-position (1,3-).[1] The isotopic labeling in this compound is located on the two methyl groups of the propanoic acid moiety, where six hydrogen atoms are replaced by deuterium.
The molecular formula of this compound is C₃₂H₃₃D₆NO₄, and its molecular weight is approximately 507.72 g/mol .[3]
Table 1: Physicochemical Properties of Fexofenadine and its Analogs
| Property | Fexofenadine | Meta-Fexofenadine | This compound |
| IUPAC Name | 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid | 2-[3-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid | 2-{3-[1-hydroxy-4-(4-[hydroxy(diphenyl)methyl]piperidin-1-yl)butyl]phenyl}-2-methyl-d3-propanoic-d3 acid |
| Molecular Formula | C₃₂H₃₉NO₄ | C₃₂H₃₉NO₄ | C₃₂H₃₃D₆NO₄ |
| Molecular Weight ( g/mol ) | 501.66 | 501.66 | 507.72 |
| CAS Number | 83799-24-0 | 479035-75-1 | Not available |
| Predicted pKa | 4.25 (acidic), 9.53 (basic) | 4.36 ± 0.10 | 4.36 ± 0.10 |
| Predicted Boiling Point (°C) | 697.3 ± 55.0 | 683.8 ± 55.0 | 683.8 ± 55.0 |
| Predicted Density (g/cm³) | 1.18 ± 0.1 | 1.171 ± 0.06 | 1.20 (approx.) |
Note: Some physical properties are predicted values based on computational models.
Experimental Protocols
Proposed Synthesis of this compound
A specific, detailed synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be extrapolated from the known synthesis of Fexofenadine and its analogs. The key step would involve the introduction of the deuterated isobutyric acid moiety.
Step 1: Synthesis of Deuterated 2-(3-bromophenyl)-2-methyl-d3-propanoic-d3 acid. This could be achieved by reacting 3-bromophenylacetic acid with a deuterated methylating agent, such as methyl-d3 iodide (CD₃I), in the presence of a strong base like lithium diisopropylamide (LDA) to introduce the first deuterated methyl group. A second methylation step with another equivalent of CD₃I would yield the desired deuterated intermediate.
Step 2: Coupling with the Piperidine Moiety. The deuterated carboxylic acid would then be coupled with the piperidine-containing fragment, 4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)-1-butanol, using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).
Step 3: Reduction and Purification. The resulting ketone intermediate would then be reduced to the secondary alcohol using a reducing agent such as sodium borohydride (NaBH₄) in methanol. The final product, this compound, would be purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
Analytical Methodology: Quantification of Meta-Fexofenadine using this compound as an Internal Standard
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of drugs and their metabolites in biological matrices.
1. Sample Preparation:
-
Matrix: Human plasma or urine.
-
Procedure: A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be employed to isolate the analyte and internal standard from the biological matrix.
-
For SPE, a C18 cartridge can be used. The sample, spiked with a known concentration of this compound, is loaded onto the conditioned cartridge. After washing to remove interferences, the analyte and internal standard are eluted with an organic solvent like methanol or acetonitrile.
-
For LLE, the sample is mixed with an immiscible organic solvent (e.g., methyl tert-butyl ether) after pH adjustment to extract the compounds of interest.
-
2. Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Meta-Fexofenadine: The precursor ion would be the protonated molecule [M+H]⁺ at m/z 502.3. A characteristic product ion, for instance, m/z 466.3 (resulting from the loss of a water molecule and CO), would be monitored.
-
MRM Transition for this compound: The precursor ion would be [M+H]⁺ at m/z 508.3. The corresponding product ion would be at m/z 472.3.
-
-
Data Analysis: The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and quantify the concentration of Meta-Fexofenadine in the unknown samples.
Visualization of Relationships
The following diagram illustrates the structural relationships between Fexofenadine, its meta isomer, and the deuterated analog.
Caption: Structural relationship of Fexofenadine and its analogs.
Conclusion
This compound is a critical analytical tool for researchers and drug development professionals. Its well-defined chemical structure, characterized by the meta-position of the substituted phenyl ring and the stable isotopic label, allows for its use as a robust internal standard in bioanalytical assays. The provided experimental protocol outlines a reliable LC-MS/MS method for the accurate quantification of Meta-Fexofenadine. While a specific synthesis protocol for the deuterated compound requires dedicated process development, the proposed route offers a logical and feasible approach based on established organic chemistry principles. This guide serves as a valuable resource for those working with Fexofenadine and its related compounds, facilitating more precise and reliable research in the fields of pharmacology and drug metabolism.
References
Meta-Fexofenadine-d6 CAS number and properties
An In-depth Technical Guide to Meta-Fexofenadine-d6
Abstract
This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of a key impurity of the second-generation antihistamine, Fexofenadine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, properties, and primary application as an internal standard in bioanalytical method development and validation. The guide also covers the mechanism of action of the parent compound, Fexofenadine, and provides illustrative experimental protocols and workflows relevant to its use in a laboratory setting.
Chemical Identity and Physicochemical Properties
This compound is the stable isotope-labeled form of Meta-Fexofenadine, also known as Fexofenadine Impurity B or Fexofenadine USP Related Compound B.[1][2] The "meta" designation refers to the substitution pattern on the benzene acetic acid moiety, differing from the "para" substitution of the active pharmaceutical ingredient, Fexofenadine. The "-d6" indicates the presence of six deuterium atoms, typically on the dimethyl groups, which makes it an ideal internal standard for mass spectrometry-based quantification.
The CAS number for the unlabeled Meta-Fexofenadine is 479035-75-1.[3][4][5] While some suppliers list this same CAS number for the deuterated form, the CAS number for the deuterated parent compound, Fexofenadine-d6, is 548783-71-7. For regulatory and documentation purposes, it is crucial to confirm the specific CAS number with the supplier.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Name | 3-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic Acid-d6 | |
| CAS Number | 479035-75-1 (unlabeled) | |
| Molecular Formula | C₃₂H₃₃D₆NO₄ | |
| Molecular Weight | 507.69 g/mol | |
| Appearance | Neat solid (form may vary) | |
| Stability | Stable under normal storage conditions. Fexofenadine is known to be sensitive to degradation under acidic, basic, and high-temperature conditions. |
Role in Research and Drug Development
The primary and most critical application of this compound is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). In drug development and clinical pharmacokinetics, regulatory bodies require validated assays to accurately measure the concentration of a drug and its significant metabolites or impurities in biological matrices like plasma, serum, and urine.
The use of a stable isotope-labeled internal standard is the gold standard for such assays. This compound is ideal for this purpose when quantifying Meta-Fexofenadine (Fexofenadine Impurity B) for several reasons:
-
Co-elution: It has nearly identical chromatographic behavior to the unlabeled analyte, meaning it elutes at the same retention time.
-
Similar Ionization Efficiency: It exhibits the same ionization response in the mass spectrometer source.
-
Mass Differentiation: It is easily distinguished from the analyte by its higher mass-to-charge ratio (m/z) due to the six deuterium atoms.
This allows for precise and accurate quantification by correcting for variations in sample preparation (e.g., extraction recovery) and matrix effects during analysis.
Mechanism of Action of Fexofenadine
Meta-Fexofenadine is an isomer of Fexofenadine. The therapeutic effects of Fexofenadine are derived from its activity as a selective peripheral H1 histamine receptor antagonist. Upon exposure to an allergen, mast cells and basophils degranulate, releasing histamine and other inflammatory mediators. Histamine then binds to H1 receptors on various cells, triggering the classic symptoms of an allergic reaction, such as sneezing, itching, and rhinorrhea.
Fexofenadine acts as an inverse agonist, binding to the inactive state of the H1 receptor and stabilizing it. This prevents histamine from binding and activating the receptor, thereby blocking the downstream signaling cascade that leads to allergic symptoms. As a second-generation antihistamine, Fexofenadine does not readily cross the blood-brain barrier, which is why it has a low incidence of sedative effects compared to first-generation antihistamines.
Figure 1. Signaling pathway of Fexofenadine's antagonism of the H1 histamine receptor.
Experimental Protocols
Bioanalytical Method for Quantification in Human Plasma
This section outlines a typical LC-MS/MS method for the simultaneous determination of Fexofenadine and its meta-isomer impurity in human plasma, utilizing this compound as an internal standard for the impurity.
a) Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of a working internal standard solution containing this compound (e.g., at 500 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
b) Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 20% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.
-
Column Temperature: 40°C.
c) Mass Spectrometric Conditions:
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions (example):
-
Meta-Fexofenadine: Q1: 502.3 -> Q3: 466.3
-
This compound: Q1: 508.3 -> Q3: 472.3
-
-
Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum sensitivity.
Figure 2. Experimental workflow for the quantification of Meta-Fexofenadine using a deuterated internal standard.
Forced Degradation and Stability Studies
To develop a stability-indicating method, forced degradation studies are essential. This ensures that the analytical method can separate the main analyte from any potential degradation products.
-
Acid Hydrolysis: Incubate the drug substance in 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: Incubate the drug substance in 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for 24 hours.
After exposure, samples are neutralized (if necessary), diluted, and analyzed by a validated HPLC-UV or LC-MS method to assess the purity and identify any degradation products.
Synthesis Overview
The synthesis of Fexofenadine and its isomers is a multi-step process. A common route involves the Friedel-Crafts acylation of a substituted benzene with a chlorobutanoyl chloride derivative, followed by condensation with α,α-diphenyl-4-piperidinemethanol (azacyclonol). The final step is typically a reduction of a ketone intermediate to the secondary alcohol of the final product.
The synthesis of this compound would follow a similar pathway, with the key difference being the use of a deuterated starting material, specifically deuterated α,α-dimethylbenzeneacetic acid, to introduce the six deuterium atoms onto the gem-dimethyl group. The synthesis of such labeled compounds is a specialized process, and they are typically acquired from commercial suppliers specializing in stable isotope-labeled standards.
Conclusion
This compound is an indispensable tool for the accurate quantification of Meta-Fexofenadine (Fexofenadine Impurity B) in pharmaceutical and clinical research. Its properties as a stable isotope-labeled internal standard make it the preferred choice for robust and reliable LC-MS/MS bioanalytical methods. This guide has provided the core technical information required by researchers to understand its properties and effectively utilize it in a laboratory setting, ensuring data of the highest quality and integrity in drug development programs.
References
Synthesis and Characterization of Meta-Fexofenadine-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Meta-Fexofenadine-d6, a deuterated analog of a known fexofenadine impurity. This document outlines a plausible synthetic pathway and details the analytical methodologies required for its structural elucidation and purity assessment. The information presented herein is intended to support research and development activities in drug metabolism, pharmacokinetic studies, and the preparation of analytical standards.
Introduction
Fexofenadine, the active metabolite of terfenadine, is a widely used second-generation antihistamine. During its synthesis, several process-related impurities can be formed, including the positional isomer, 3-{1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl}-α,α-dimethylbenzeneacetic acid, commonly known as meta-fexofenadine. The deuterated analog, this compound, serves as a valuable internal standard for quantitative bioanalytical assays using mass spectrometry, enabling precise and accurate pharmacokinetic and drug metabolism studies. This guide details a proposed synthetic route and the comprehensive characterization of this stable isotope-labeled compound.
Synthesis of this compound
The synthesis of this compound can be approached by adapting known synthetic routes for fexofenadine, strategically introducing the deuterated methyl groups at a key intermediate stage. The following proposed multi-step synthesis is designed to be efficient and yield the target compound with high isotopic purity.
Proposed Synthetic Pathway
The synthesis commences with the Friedel-Crafts acylation of a suitable deuterated benzene derivative, followed by a series of reactions to construct the side chain and introduce the piperidine moiety.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride in dichloromethane, add 4-chlorobutyryl chloride at 0-5 °C.
-
Slowly add cumene-d6 to the mixture, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude keto-intermediate.
Step 2: Ketone Reduction
-
Dissolve the crude keto-intermediate in methanol.
-
Add sodium borohydride portion-wise at 0-5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction with acetone and then acidify with dilute hydrochloric acid.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding alcohol.
Step 3: N-Alkylation (Condensation)
-
Dissolve the alcohol intermediate, α,α-diphenyl-4-piperidinemethanol (azacyclonol), and a suitable base (e.g., potassium carbonate) in a high-boiling solvent such as toluene or DMF.
-
Heat the mixture to reflux for 24-48 hours.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the ester precursor of this compound.
Step 4: Ester Hydrolysis
-
Dissolve the ester precursor in a mixture of methanol and water.
-
Add sodium hydroxide and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and adjust the pH to 5-6 with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by recrystallization or column chromatography to yield this compound.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are employed.
Analytical Workflow
Caption: Analytical workflow for the characterization of this compound.
Spectroscopic and Chromatographic Data
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Expected Value |
| Chemical Formula | C₃₂H₃₃D₆NO₄ |
| Molecular Weight | 507.70 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | Absence of singlet for two methyl groups, other peaks consistent with the meta-isomer structure. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Signals corresponding to the deuterated methyl carbons will be observed as multiplets with significantly lower intensity due to C-D coupling. Other signals will be consistent with the meta-isomer structure. |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ ≈ 508.3 |
Table 2: Representative Chromatographic Data
| Method | Column | Mobile Phase | Retention Time (min) |
| HPLC | C18 (4.6 x 250 mm, 5 µm) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Isomer specific; requires separation from para-isomer. |
Detailed Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR: Acquire the proton NMR spectrum to confirm the absence of the signal corresponding to the gem-dimethyl protons and to verify the signals of the aromatic and aliphatic protons of the meta-isomer.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to confirm the presence of all carbons. The signals for the deuterated carbons will appear as low-intensity multiplets due to carbon-deuterium coupling.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): Infuse a dilute solution of the sample in methanol/water into an ESI-TOF or Orbitrap mass spectrometer to obtain an accurate mass measurement of the [M+H]⁺ ion, confirming the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Perform fragmentation analysis on the [M+H]⁺ ion to confirm the structure. Key fragmentation pathways for fexofenadine isomers typically involve the loss of water and cleavage of the piperidine ring and the butyl side chain.
High-Performance Liquid Chromatography (HPLC)
-
Method: A reversed-phase HPLC method is used to determine the chemical purity of the synthesized compound.
-
Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-programmed gradient from high aqueous to high organic content.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
-
Analysis: The purity is determined by the area percentage of the main peak. The method should be capable of separating this compound from potential impurities, including the corresponding para-isomer.
Conclusion
This technical guide provides a foundational framework for the synthesis and comprehensive characterization of this compound. The proposed synthetic route is based on established chemical principles for the synthesis of fexofenadine and its analogs. The detailed analytical protocols are crucial for verifying the structural integrity, assessing the purity, and confirming the isotopic labeling of the final product. This information is vital for researchers and scientists in the pharmaceutical industry who require high-quality, well-characterized deuterated standards for their studies.
Navigating the Landscape of Meta-Fexofenadine-d6: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Meta-Fexofenadine-d6, a critical internal standard for the accurate quantification of fexofenadine in complex biological matrices. Designed for researchers, scientists, and drug development professionals, this document details available suppliers, pricing considerations, and in-depth experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
Introduction to this compound
This compound is the deuterated analog of Meta-Fexofenadine, an isomer and recognized impurity of the second-generation antihistamine, Fexofenadine.[1] Its structural similarity and mass shift make it an ideal internal standard for quantitative bioanalysis, minimizing variability from sample preparation and instrument response.
Sourcing and Procurement of this compound
A critical step in any research endeavor is the reliable procurement of high-purity standards. Several reputable suppliers offer this compound, though pricing is typically available upon request.
Table 1: Supplier and Product Information for this compound
| Supplier | Product Code | Unlabeled CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Clearsynth | CS-T-100307 | 479035-75-1 | C₃₂D₆H₃₃NO₄ | 507.69 | Inquire for pricing.[2] |
| LGC Standards | TRC-F322482 | 479035-75-1 | C₃₂D₆H₃₃NO₄ | 507.693 | Requires custom synthesis.[3][4][5] |
| CymitQuimica | - | 479035-75-1 | C₃₂D₆H₃₃NO₄ | 507.693 | Neat substance. |
Note: While a Certificate of Analysis for the non-deuterated Meta-Fexofenadine from MOLNOVA indicates a purity of 98% by HPLC, it is imperative to request a lot-specific Certificate of Analysis from the chosen supplier for this compound to ensure the highest quality for your experiments.
Application in Bioanalysis: An Experimental Protocol
The primary application of this compound is as an internal standard in LC-MS/MS methods for the quantification of fexofenadine. The following protocol is based on a validated method for the analysis of fexofenadine in human plasma.
Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 µg/mL.
-
Internal Standard Working Solution: Further dilute the stock solution with acetonitrile to a final concentration of 35 ng/mL. Store all stock solutions at -20°C.
Sample Preparation: Protein Precipitation
This method utilizes a simple and rapid protein precipitation technique suitable for high-throughput analysis.
Caption: Figure 1: Sample Preparation Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
Table 2: LC-MS/MS Parameters for Fexofenadine Analysis
| Parameter | Condition |
| Liquid Chromatography | |
| Analytical Column | Phenomenex Gemini C18 (50 x 2.0 mm, 5 µm) |
| Mobile Phase | 0.1% Formic Acid, 5 mM Ammonium Acetate in Deionized Water and Methanol (35:65, v/v) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 10°C (Autosampler) |
| Injection Volume | Not specified in the primary source, typically 5-20 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| Monitoring Mode | High Resolution Multiple Reaction Monitoring (H-SRM) |
| Specific Transitions | To be optimized by infusing a standard solution. |
Method Validation and Performance
The described methodology demonstrates high sensitivity and reproducibility, with a linear standard curve ranging from 1 to 500 ng/mL for fexofenadine in human plasma. The intra- and inter-run precision and accuracy were reported to be within 4.3% and 8.0%, respectively, highlighting the robustness of using this compound as an internal standard.
Logical Workflow for Bioanalytical Method Development
The development and validation of a robust bioanalytical method using this compound follows a logical progression.
Caption: Figure 2: Bioanalytical Method Development Workflow
Conclusion
This compound is an indispensable tool for researchers requiring accurate and precise quantification of fexofenadine. This guide provides the foundational knowledge for sourcing this critical reagent and implementing a validated LC-MS/MS method. By leveraging the information presented, scientists can confidently integrate this compound into their drug development and pharmacokinetic study workflows.
References
A Technical Guide to the Commercial Availability and Application of Meta-Fexofenadine-d6 Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of the deuterated internal standard, Meta-Fexofenadine-d6. It is intended to assist researchers, scientists, and drug development professionals in sourcing this standard and understanding its application in analytical methodologies. This document includes a summary of commercial suppliers, key chemical properties, and a procedural workflow for its procurement and use.
Commercial Availability
This compound is available from several specialized chemical suppliers that provide reference standards for research and pharmaceutical applications. The table below summarizes the offerings from various vendors.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| CymitQuimica | TR-F322482 | 479035-75-1 | C₃₂D₆H₃₃NO₄ | 507.693 | Sold under the TRC brand. Available in 50mg quantity.[1] |
| Clearsynth | CS-T-100307 | 479035-75-1 (Unlabeled) | C₃₂H₃₃D₆NO₄ | 507.69 | Accompanied by a Certificate of Analysis.[2][3] |
| LGC Standards | TRC-A634908 (related) | 701-54-2 (related) | - | - | This compound is listed, but specific product details require login.[4][5] |
| Simson Pharma | F020008 | 548783-71-7 | C₃₂H₃₃D₆NO₄ | 507.69 | Available via custom synthesis. |
| Pharmaffiliates | PA STI 088135 | 548783-71-7 | C₃₂H₃₃D₆NO₄ | 507.69 | Enquiry needed for purchase. |
| ARTIS STANDARDS | - | 548783-71-7 | - | - | Listed as a stable isotope product. |
| SynZeal | SZ-F026D01 | 548783-71-7 | C₃₂H₃₃D₆NO₄ | 507.7 | Available for synthesis on demand. |
Note: The CAS number for the unlabeled Meta-Fexofenadine is 479035-75-1. The deuterated form is associated with CAS number 548783-71-7 in some listings. Researchers should verify the specific CAS number with the supplier.
Chemical and Physical Properties
-
Synonyms: 3-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic Acid-D6
-
Appearance: Typically a solid or neat form.
-
Storage: Long-term storage is generally recommended at -20°C. For short-term use, room temperature storage may be acceptable, but it is crucial to centrifuge the vial before opening to ensure maximum product recovery.
Experimental Protocols
While specific, detailed experimental protocols from suppliers are not publicly available without purchase, the primary application of this compound is as an internal standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) for the quantification of Fexofenadine and its metabolites in biological matrices.
General Protocol for Use as an Internal Standard in LC-MS/MS:
-
Preparation of Standard Stock Solution:
-
Accurately weigh the this compound standard.
-
Dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Store the stock solution at the recommended temperature, typically -20°C or below, protected from light.
-
-
Preparation of Working Solutions:
-
Prepare a series of working solutions by diluting the stock solution with the appropriate solvent. These solutions will be used to spike calibration standards and quality control samples.
-
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., plasma, urine), add a precise volume of the this compound working solution.
-
Perform sample extraction, which may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction, to isolate the analyte and internal standard.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Develop a chromatographic method to separate Fexofenadine from other sample components.
-
Optimize the mass spectrometer parameters (e.g., ion source, collision energy) for the detection of both Fexofenadine and this compound.
-
Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration for the calibration standards.
-
Determine the concentration of Fexofenadine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Workflow and Logical Relationships
The following diagrams illustrate the procurement process and the general analytical workflow for utilizing this compound.
Caption: Procurement workflow for this compound standard.
Caption: General analytical workflow using this compound.
References
An In-depth Technical Guide to the Isotopic Purity of Meta-Fexofenadine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Meta-Fexofenadine-d6, a deuterated analog of the antihistamine fexofenadine. The document details the analytical methodologies for determining isotopic enrichment, presents typical quantitative data, and outlines a plausible synthetic pathway. This guide is intended to be a valuable resource for professionals in drug development and research who utilize stable isotope-labeled compounds.
Introduction to this compound
This compound is a stable isotope-labeled version of meta-fexofenadine, an isomer of the active metabolite of terfenadine. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling makes it a valuable tool in pharmacokinetic studies, particularly as an internal standard for quantitative bioanalysis by mass spectrometry. The determination and control of its isotopic purity are critical for ensuring the accuracy and reliability of such studies.[1][2]
Chemical Structure:
Table 1: General Properties of this compound
| Property | Value |
| Chemical Formula | C₃₂H₃₃D₆NO₄ |
| Molecular Weight | 507.69 g/mol [3][4] |
| Unlabeled CAS No. | 479035-75-1[3] |
| Appearance | White to off-white solid |
| Primary Application | Internal standard in bioanalytical assays |
Isotopic Purity Data
The isotopic purity of a deuterated compound is a critical quality attribute, as the presence of lower-mass isotopologues can interfere with analytical measurements. While a specific Certificate of Analysis for a commercial batch of this compound was not publicly available, the isotopic distribution for a representative batch with high enrichment is presented below. This data is synthesized based on typical purity levels for commercially available deuterated pharmaceutical standards.
Table 2: Representative Isotopic Distribution of this compound
| Isotopologue | Designation | Mass Shift | Abundance (%) |
| Non-deuterated | d0 | +0 | < 0.1 |
| Mono-deuterated | d1 | +1 | < 0.1 |
| Di-deuterated | d2 | +2 | < 0.1 |
| Tri-deuterated | d3 | +3 | < 0.5 |
| Tetra-deuterated | d4 | +4 | < 1.0 |
| Penta-deuterated | d5 | +5 | ~ 2.0 |
| Hexa-deuterated | d6 | +6 | > 96.0 |
Note: The abundance of isotopologues with mass shifts greater than +6 (e.g., due to natural abundance of ¹³C) is not included in this table.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds primarily relies on two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and widely used technique for determining the isotopic distribution of a labeled compound. The method separates the analyte from potential impurities, and the mass spectrometer resolves the different isotopologues based on their mass-to-charge ratio.
Experimental Workflow for LC-MS Analysis
References
A Technical Deep Dive: Fexofenadine-d6 versus its Positional Isomer, Meta-Fexofenadine-d6
For Immediate Release
This technical guide provides an in-depth comparison of Fexofenadine-d6 and Meta-Fexofenadine-d6 for researchers, scientists, and professionals in drug development and bioanalysis. We will explore their distinct chemical identities, primary applications, and the analytical methodologies where they serve as critical reagents.
Core Identity and Application
Fexofenadine is a second-generation antihistamine that acts as a selective peripheral H1 receptor antagonist. In analytical and clinical chemistry, isotopically labeled versions of fexofenadine and its related compounds are indispensable tools.
-
Fexofenadine-d6 is the deuterium-labeled counterpart of fexofenadine. Its primary and most critical application is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the precise quantification of fexofenadine in biological matrices like plasma and urine.[1][2] The six deuterium atoms grant it a higher mass, allowing it to be distinguished from the unlabeled fexofenadine by a mass spectrometer, while its chemical and chromatographic properties remain nearly identical.
-
This compound is the deuterium-labeled version of a positional isomer of fexofenadine.[3][4][5] In this isomer, the butanol-linked substituent on the benzene ring is at the meta (1,3) position instead of the para (1,4) position of fexofenadine. This compound is primarily utilized as a certified reference material for the identification and quantification of the meta-fexofenadine impurity in bulk fexofenadine or its pharmaceutical formulations.
The structural distinction between the standard para configuration of Fexofenadine and its meta isomer is illustrated below.
Caption: Structural difference between para and meta isomers.
Comparative Physicochemical Data
The following table summarizes the key chemical identifiers and properties of Fexofenadine-d6 and this compound.
| Property | Fexofenadine-d6 | This compound |
| Synonyms | Carboxyterfenadine-d6, MDL 16455-d6, Terfenadine-d6 Acid Metabolite | 3-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic Acid-D6 |
| Molecular Formula | C₃₂H₃₃D₆NO₄ | C₃₂H₃₃D₆NO₄ |
| Molecular Weight | 507.69 g/mol | 507.693 g/mol |
| Unlabeled CAS Number | 154477-55-1 (Fexofenadine) | 479035-75-1 |
| Labeled CAS Number | 548783-71-7 | Not consistently available; unlabeled CAS is used for reference. |
| Primary Application | Internal Standard for Bioanalysis | Reference Standard for Impurity Analysis |
Pharmacokinetics of Fexofenadine
While these deuterated compounds are not administered therapeutically, understanding the pharmacokinetics of the parent drug, fexofenadine, is essential to appreciate the context of their use.
| Parameter | Value |
| Bioavailability | ~33% |
| Time to Peak Plasma (Tmax) | 1–3 hours |
| Protein Binding | 60–70% (primarily to albumin and α1-acid glycoprotein) |
| Metabolism | Minimal (approximately 5% of the dose is metabolized) |
| Elimination Half-Life | 11–15 hours |
| Excretion | ~80% in feces and ~11% in urine, largely as unchanged drug |
Fexofenadine is a substrate for various drug transporters, including P-glycoprotein (P-gp) and Organic Anion-Transporting Polypeptides (OATPs), which play a significant role in its disposition.
Experimental Protocol: Bioanalytical Quantification of Fexofenadine in Human Plasma
This section details a representative LC-MS/MS method for the quantification of fexofenadine in human plasma, a standard procedure where Fexofenadine-d6 is employed.
Objective: To determine the concentration of fexofenadine in human plasma samples.
Materials and Reagents:
-
Fexofenadine reference standard
-
Fexofenadine-d6 (Internal Standard)
-
This compound (for method validation, e.g., specificity)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standard and QC Samples:
-
Prepare stock solutions of fexofenadine and Fexofenadine-d6 in methanol.
-
Create a series of calibration standards by spiking blank human plasma with known concentrations of fexofenadine.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the Fexofenadine-d6 internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 20 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: A suitable gradient to ensure separation from endogenous plasma components.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Fexofenadine: e.g., m/z 502.3 → 466.3
-
Fexofenadine-d6: e.g., m/z 508.3 → 472.3
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both fexofenadine and Fexofenadine-d6.
-
Calculate the peak area ratio (Fexofenadine / Fexofenadine-d6).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of fexofenadine in the unknown samples by interpolation from the calibration curve.
-
Role of this compound in this Protocol: During method development and validation, this compound would be used to assess the specificity and selectivity of the assay. By injecting this isomer, analysts can confirm that it does not co-elute with fexofenadine and does not produce interfering signals in the MRM channels used for fexofenadine or its internal standard. This ensures that the method can accurately quantify fexofenadine even in the presence of its positional isomer impurity.
Visualized Workflows
Bioanalytical Workflow for Fexofenadine Quantification
The following diagram illustrates the key steps in the bioanalytical workflow described above.
Caption: Bioanalytical workflow for fexofenadine in plasma.
Fexofenadine Metabolic Pathway (Simplified)
Fexofenadine undergoes very limited metabolism. The known pathways are summarized below.
References
Fexofenadine: A Deep Dive into its Impurities and Metabolites for the Drug Development Professional
An In-depth Technical Guide
Fexofenadine, a widely used second-generation antihistamine, is the major active metabolite of terfenadine.[1][2] Its efficacy and safety profile have made it a cornerstone in the management of allergic rhinitis and chronic idiopathic urticaria.[2] For researchers, scientists, and drug development professionals, a comprehensive understanding of its impurities and metabolites is paramount for ensuring drug quality, safety, and regulatory compliance. This technical guide provides a detailed exploration of the known impurities and metabolites of fexofenadine, complete with quantitative data, experimental protocols, and visual representations of key pathways and workflows.
Fexofenadine Impurities: A Comprehensive Overview
The British Pharmacopoeia lists four primary process-related impurities associated with fexofenadine, designated as Impurity A, B, C, and D.[3] Beyond these, forced degradation studies have revealed several degradation products that can arise under various stress conditions.
Process-Related Impurities
These impurities are typically related to the synthesis process of the active pharmaceutical ingredient (API).
-
Impurity A (Keto-fexofenadine): A key related compound often monitored in quality control.[3]
-
Impurity B (Meta-isomer of Fexofenadine): A positional isomer of the parent drug.
-
Impurity C (Methyl ester of Fexofenadine): An esterified form of fexofenadine.
-
Impurity D (Methyl ester of Keto-fexofenadine): The esterified version of Impurity A.
Degradation Products
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. Fexofenadine has been shown to degrade under specific stress conditions.
-
Oxidative Degradation: Significant degradation occurs under oxidative stress, leading to the formation of a major N-oxide impurity, identified as 2-[4-(1-hydroxy-4-{4-[hydroxy(diphenyl)methyl]-1-oxido-piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid.
-
Acid and Base Hydrolysis: Slight degradation is observed under acidic (1 N HCl) and basic (2 N NaOH) conditions.
-
Thermal Degradation: Some degradation is noted at elevated temperatures (e.g., 105°C for 24 hours).
-
Photolytic and Other Conditions: Fexofenadine is found to be relatively stable under hydrolytic (water), humidity, and photolytic degradation conditions.
Metabolites of Fexofenadine
Fexofenadine itself is a product of the metabolism of terfenadine, mediated primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. Unlike its parent compound, fexofenadine undergoes very minimal metabolism in the body.
Only about 5% of an administered dose of fexofenadine is metabolized. The two identified metabolites are:
-
Methyl ester of fexofenadine: This accounts for approximately 3.6% of the total dose.
-
MDL 4829: This metabolite constitutes about 1.5% of the total dose.
The majority of a fexofenadine dose is excreted unchanged, with approximately 80% in the feces and 11% in the urine.
Quantitative Data Summary
The following tables summarize the quantitative data gathered from various analytical studies on fexofenadine and its impurities.
Table 1: Linearity and Detection Limits of Fexofenadine and Related Impurities
| Compound | Linearity Range (µg/mL) | Correlation Coefficient (r) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| Fexofenadine | 0.1 - 50 | 0.9996 | 0.02 | 0.05 | |
| Impurity A | 0.1 - 50 | 0.9992 | 0.02 | 0.05 | |
| Impurity B | 0.1 - 50 | 0.9993 | 0.02 | 0.05 | |
| Impurity C | 0.1 - 50 | 0.9991 | 0.02 | 0.05 | |
| Impurity D | 0.1 - 50 | 0.9995 | 0.02 | 0.05 | |
| Fexofenadine HCl | 31.5 - 500 | 0.999 (r²) | 3.5 | 10.1 |
Table 2: Recovery of Fexofenadine Under Forced Degradation Conditions
| Stress Condition | % Recovery of Fexofenadine | Reference |
| Acid Hydrolysis (0.5 N HCl, 80°C, 4 hr) | 82.51 | |
| Base Hydrolysis (0.5 N NaOH, 80°C, 4 hr) | 89.54 | |
| Oxidative (3% H₂O₂, 80°C, 2 hr) | 89.73 | |
| Oxidative (30% H₂O₂, 80°C, 2 hr) | 22.01 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following are representative protocols for the analysis of fexofenadine and its impurities.
Stability-Indicating RP-UPLC Method for Fexofenadine and its Impurities
This method is designed for the quantitative determination of process-related impurities and forced degradation products of fexofenadine HCl.
-
Chromatographic System:
-
Column: Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.05% triethylamine in water, pH adjusted to 7.0 with ortho-phosphoric acid
-
Mobile Phase B: 10:90 (v/v) mixture of water and acetonitrile
-
Gradient Program: A gradient elution is employed.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
-
Sample Preparation:
-
Standard Solution: Prepare a solution of fexofenadine HCl and its impurities in a suitable diluent.
-
Sample Solution: Dissolve the tablet powder equivalent to 120 mg of fexofenadine HCl in the diluent to achieve a concentration of 1200 µg/mL. Sonicate for approximately 25 minutes and then centrifuge the solution.
-
Forced Degradation Study Protocol
This protocol outlines the conditions for inducing the degradation of fexofenadine to identify potential degradation products.
-
Acid Degradation: Heat a fexofenadine sample with 0.5 N HCl at 80°C for 4 hours, then neutralize to pH 7.0.
-
Base Degradation: Heat a fexofenadine sample with 0.5 N NaOH at 80°C for 4 hours, then neutralize to pH 7.0.
-
Oxidative Degradation: Heat a fexofenadine sample with 3% or 30% H₂O₂ at 80°C for 2 hours.
-
Thermal Degradation: Place the fexofenadine powder in a thermostated oven at 80°C for 8 hours.
-
Photodegradation: Expose a solution of fexofenadine to ultraviolet light (254 nm) for 8 hours or to direct daylight for up to one week.
Visualizing Pathways and Workflows
Graphical representations can significantly enhance the understanding of complex biological and experimental processes.
References
- 1. Fexofenadine - Wikipedia [en.wikipedia.org]
- 2. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Safety of Meta-Fexofenadine-d6
Disclaimer: A comprehensive Safety Data Sheet (SDS) for Meta-Fexofenadine-d6 is not publicly available. This guide has been compiled from information on this compound, its non-deuterated counterpart, and the closely related Fexofenadine hydrochloride. All information should be used as a reference and for research purposes only. It is imperative to consult the supplier-specific SDS upon acquisition of the material.
Chemical Identification and Properties
This compound is a deuterated analog of Meta-Fexofenadine. The deuteration is typically at the dimethylbenzeneacetic acid moiety. This stable isotope-labeled compound is primarily used as an internal standard in pharmacokinetic and metabolic studies.
Table 1: Physicochemical Data of this compound and Related Compounds
| Property | This compound | Fexofenadine | Fexofenadine Hydrochloride |
| Synonyms | 3-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic Acid-D6[1] | α,α-Dimethyl-4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]benzeneacetic acid | Allegra, Telfast |
| CAS Number | 479035-75-1[1][2][3][4] | 83799-24-0 | 153439-40-8 |
| Molecular Formula | C₃₂H₃₃D₆NO₄ | C₃₂H₃₉NO₄ | C₃₂H₃₉NO₄ · HCl |
| Molecular Weight | 507.69 g/mol | 501.7 g/mol | 538.12 g/mol |
| Appearance | Solid / Neat | White to off-white crystalline powder | White to off-white crystalline powder |
| Melting Point | Not Determined | 193-196°C | Not Determined |
| Solubility | Soluble in Methanol | Soluble in Methanol | Not Determined |
Hazard Identification and Toxicology
A full toxicological profile for this compound has not been thoroughly investigated. The information below is largely based on the parent compound, Fexofenadine hydrochloride. Fexofenadine is a second-generation antihistamine that selectively antagonizes H1 receptors. It exhibits a favorable safety profile with minimal sedative effects due to its limited ability to cross the blood-brain barrier.
Table 2: Summary of Toxicological Information for Fexofenadine Hydrochloride
| Endpoint | Result | Species | Reference |
| Acute Oral Toxicity (LD50) | > 5000 mg/kg | Rat | SDS for Fexofenadine HCl |
| Carcinogenicity | No evidence of carcinogenicity | Rat, Mouse | FDA Label |
| Mutagenicity | Not mutagenic in a battery of in vitro and in vivo tests | - | FDA Label |
| Teratogenicity | No evidence of teratogenicity | Rat, Rabbit | FDA Label |
Note: The toxicological properties of the deuterated compound are expected to be similar to the non-deuterated form, but this has not been experimentally confirmed.
Handling, Storage, and First Aid
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Table 3: Handling, Storage, and First Aid Recommendations
| Aspect | Recommendation |
| Handling | Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. |
| Storage | Store at -20°C for long-term stability. Keep the container tightly closed in a dry and well-ventilated place. |
| In case of Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| In case of Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops. |
| In case of Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |
| In case of Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur. |
Experimental Protocols
Specific experimental protocols for the safety assessment of this compound are not available in the public domain. A typical chemical safety assessment workflow is presented below.
Logical and Signaling Pathways
Safety Data Sheet (SDS) Structure
The primary source of safety information for any chemical is its Safety Data Sheet. The structure of an SDS is standardized to ensure that users can quickly find relevant information.
Mechanism of Action of Fexofenadine
The safety profile of Fexofenadine is intrinsically linked to its mechanism of action. As a selective H1 receptor antagonist, it blocks the effects of histamine, a key mediator in allergic reactions.
References
Methodological & Application
Application Note: High-Throughput Quantification of Fexofenadine in Human Plasma by LC-MS/MS using Meta-Fexofenadine-d6
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fexofenadine is a second-generation antihistamine used to relieve allergy symptoms. It is the major active metabolite of terfenadine. Accurate and robust quantification of fexofenadine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a sensitive and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of fexofenadine in human plasma. The method utilizes a stable isotope-labeled internal standard, Meta-Fexofenadine-d6, to ensure accuracy and precision. The simple protein precipitation sample preparation procedure allows for rapid sample processing, making it suitable for studies requiring high throughput.
Experimental
Materials and Reagents
-
Fexofenadine hydrochloride reference standard was of pharmaceutical grade.
-
This compound (3-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic Acid-d6) was used as the internal standard (IS).
-
LC-MS grade acetonitrile, methanol, and water were used.
-
Formic acid and ammonium acetate were of analytical grade.
-
Human plasma was sourced from authorized suppliers.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.
-
LC System: A typical system would consist of a binary pump, an autosampler, and a column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions
| Parameter | Condition |
| Column | A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm) is commonly used. |
| Mobile Phase | A gradient or isocratic elution with a mixture of acetonitrile and water containing 0.1% formic acid. |
| Flow Rate | A flow rate in the range of 0.2-0.5 mL/min is typical. |
| Column Temperature | Maintained at a constant temperature, for example, 40 °C. |
| Injection Volume | A small injection volume, typically 5-10 µL, is used. |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Fexofenadine: m/z 502.3 → 466.2; this compound: m/z 508.3 → 472.2 (Example transitions, should be optimized) |
| Collision Energy | Optimized for each transition to achieve maximum signal intensity. |
| Source Temperature | Typically in the range of 120-150 °C. |
| Desolvation Gas | Nitrogen, with a flow rate optimized for the instrument. |
Protocols
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of fexofenadine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the fexofenadine stock solution with a 50:50 (v/v) mixture of methanol and water to create a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to obtain a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Quantitative Data Summary
The following table summarizes the typical quantitative performance of an LC-MS/MS method for fexofenadine using a deuterated internal standard.
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Recovery | > 85% |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of fexofenadine.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of fexofenadine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, compensating for matrix effects and variability in sample processing. The simple protein precipitation protocol is amenable to high-throughput analysis, making this method well-suited for pharmacokinetic and other clinical studies.
Application Notes and Protocols for the Bioanalytical Method Development of Meta-Fexofenadine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexofenadine, a widely used second-generation antihistamine, is the active metabolite of terfenadine. During its synthesis and metabolism, various related compounds and isomers can be formed. One such isomer is meta-fexofenadine, also known as fexofenadine impurity B. The accurate quantification of fexofenadine and its related substances in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, as it effectively compensates for matrix effects and variations in sample processing and instrument response.
This document provides detailed application notes and protocols for the development and validation of a robust and sensitive bioanalytical method for the quantification of meta-fexofenadine using its deuterated analog, Meta-Fexofenadine-d6, as an internal standard. The methodologies described herein are intended to guide researchers in establishing a reliable analytical workflow for preclinical and clinical sample analysis.
Experimental Protocols
Materials and Reagents
-
Analytes: Meta-Fexofenadine, this compound
-
Reagents:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (deionized or Milli-Q)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (analytical grade)
-
Human plasma (or other relevant biological matrix)
-
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Meta-Fexofenadine and this compound and dissolve in 1 mL of methanol to prepare individual primary stock solutions.
-
Intermediate Stock Solutions: Prepare intermediate stock solutions of Meta-Fexofenadine by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve and quality control (QC) samples by further diluting the intermediate stock solutions with the same diluent.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and high-throughput method for sample cleanup in bioanalysis.[1]
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown study samples.
-
To 100 µL of plasma in each tube, add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile). The acetonitrile will precipitate the plasma proteins.
-
Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Meta-Fexofenadine: Propose precursor ion > product ion 1, precursor ion > product ion 2 |
| This compound: Propose precursor ion+6 > product ion 1, precursor ion+6 > product ion 2 | |
| Ion Source Parameters | Optimize for specific instrument (e.g., capillary voltage, source temperature, gas flows) |
Note on MRM Transitions: Specific MRM transitions for Meta-Fexofenadine and its d6-labeled internal standard should be determined by infusing the individual compounds into the mass spectrometer. Based on the structure of fexofenadine, the precursor ion would be the protonated molecule [M+H]+. Common product ions for fexofenadine result from the fragmentation of the piperidine ring and the loss of water.
Data Presentation
Table 1: Linearity and Range
The linearity of the method should be assessed by analyzing calibration standards at a minimum of six different concentrations.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Meta-Fexofenadine | 1 - 500 | ≥ 0.99 |
Data adapted from a method for fexofenadine analysis.[1]
Table 2: Precision and Accuracy
Intra- and inter-day precision and accuracy should be evaluated at a minimum of three QC levels (low, medium, and high).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| Low | 5 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium | 50 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High | 400 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Acceptance criteria based on FDA guidance for bioanalytical method validation.
Table 3: Recovery and Matrix Effect
Recovery of the analyte and internal standard, as well as the assessment of matrix effects, are critical for a robust bioanalytical method.
| Analyte | QC Level | Mean Recovery (%) | Matrix Factor |
| Meta-Fexofenadine | Low | > 85% | 0.85 - 1.15 |
| High | > 85% | 0.85 - 1.15 | |
| This compound | - | > 85% | 0.85 - 1.15 |
Expected performance based on typical protein precipitation methods.
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for the quantification of Meta-Fexofenadine in plasma.
Logical Relationship of Method Validation Parameters
Caption: Inter-relationship of key bioanalytical method validation parameters.
References
Application Note: Quantification of Fexofenadine in Human Plasma Using Meta-Fexofenadine-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fexofenadine is a second-generation antihistamine widely used for the relief of symptoms associated with seasonal allergic rhinitis and chronic idiopathic urticaria.[1][2] Accurate and reliable quantification of fexofenadine in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a robust and sensitive method for the determination of fexofenadine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Meta-Fexofenadine-d6 as a stable isotope-labeled internal standard. The use of a deuterated internal standard like this compound, which closely mimics the analyte's physicochemical properties, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][3]
This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation data.
Experimental Protocols
Materials and Reagents
-
Fexofenadine Hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Deionized Water
-
Human Plasma (Blank)
Standard and Sample Preparation
Stock Solutions (1 mg/mL):
-
Accurately weigh fexofenadine hydrochloride and this compound.
-
Dissolve each in methanol to prepare individual primary stock solutions of 1 mg/mL.[1]
Working Standard Solutions:
-
Prepare serial dilutions of the fexofenadine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
Internal Standard Working Solution (e.g., 35 ng/mL or 100 ng/mL):
-
Dilute the this compound stock solution with acetonitrile to the desired concentration.
Plasma Sample Preparation (Protein Precipitation):
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
To 100 µL of plasma in each tube, add 200 µL of the internal standard working solution in acetonitrile. The acetonitrile will precipitate the plasma proteins.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Alternative Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a 96-well SPE plate with 1 mL of methanol followed by 1 mL of water.
-
To 0.5 mL of plasma, add the internal standard solution.
-
Load the plasma sample onto the SPE plate.
-
Wash the plate with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
LC System: Surveyor HPLC or equivalent Column: Phenomenex Gemini C18 (50 × 2.0 mm, 5 µm) or Restek Ultra IBD (50 x 3.2 mm, 3 µm) Mobile Phase: 0.1% formic acid and 5 mM ammonium acetate in a mixture of deionized water and methanol (35:65, v/v) Flow Rate: 0.2 mL/min Injection Volume: 7.5 µL Column Temperature: 25°C Autosampler Temperature: 10°C Run Time: Approximately 2-4 minutes
Mass Spectrometry
MS System: Triple quadrupole mass spectrometer Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) Detection Mode: Multiple Reaction Monitoring (MRM) MRM Transitions:
-
Fexofenadine: m/z 502 -> 466
-
This compound: m/z 508 -> 472 Collision Energy: 27 V for fexofenadine
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for the quantification of fexofenadine using a deuterated internal standard.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Fexofenadine | 1 - 200 | > 0.99 |
| Fexofenadine | 1.0 - 500.0 | ≥ 0.998 |
Data compiled from multiple sources.
Table 2: Accuracy and Precision (Within-Day)
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (% CV) |
| Low QC | - | 97 - 102 | < 3.5 |
| Medium QC | - | 97 - 102 | < 3.5 |
| High QC | - | 97 - 102 | < 3.5 |
Data represents a typical range of performance.
Table 3: Recovery
| Concentration Level | Recovery (%) |
| Low QC | 93.6 ± 6.5 |
| High QC | 95.3 ± 10.3 |
Recovery was determined by comparing the response of plasma samples spiked before and after extraction.
Visualizations
Caption: Plasma Sample Preparation Workflow using Protein Precipitation.
References
Application Note: High-Throughput Analysis of Fexofenadine in Human Plasma Using Meta-Fexofenadine-d6 by LC-MS/MS for Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fexofenadine is a second-generation antihistamine that acts as a selective peripheral H1 receptor antagonist.[1][2] It is the active carboxylic acid metabolite of terfenadine and is widely used for the relief of symptoms associated with seasonal allergic rhinitis and chronic idiopathic urticaria.[1][3] Unlike its predecessor, fexofenadine does not cross the blood-brain barrier to a significant extent, resulting in a non-sedating profile.[3] Fexofenadine undergoes minimal metabolism (approximately 5%) and is primarily eliminated unchanged in the feces (around 80%) and urine (about 11-12%). Its absorption and disposition are significantly influenced by drug transporters such as P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATPs).
Accurate and robust bioanalytical methods are crucial for characterizing the pharmacokinetic profile of fexofenadine in clinical studies. This application note describes a detailed protocol for a pharmacokinetic study of fexofenadine in healthy volunteers, employing a rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of fexofenadine in human plasma, using Meta-Fexofenadine-d6 as an internal standard.
Pharmacokinetic Profile of Fexofenadine
A summary of key pharmacokinetic parameters for fexofenadine is presented in the table below.
| Parameter | Value | Reference |
| Bioavailability | 30-41% | |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | |
| Plasma Protein Binding | 60-70% (primarily to albumin and α1-acid glycoprotein) | |
| Volume of Distribution (Vd) | 5.4-5.8 L/kg | |
| Elimination Half-Life (t½) | 11-15 hours | |
| Metabolism | Minimal (approx. 5%), primarily by CYP3A4 | |
| Excretion | ~80% in feces, ~11-12% in urine as unchanged drug |
Experimental Protocol: Pharmacokinetic Study of Fexofenadine
This protocol outlines a single-center, open-label, single-dose pharmacokinetic study in healthy adult volunteers. The study design is consistent with FDA guidance for conducting pharmacokinetic and bioequivalence studies.
1. Study Objective: To determine the pharmacokinetic profile of a single oral dose of fexofenadine hydrochloride in healthy adult subjects.
2. Study Population:
-
Healthy male and female volunteers, aged 18-45 years.
-
Subjects must provide written informed consent.
-
Exclusion criteria include a history of clinically significant medical conditions, use of any prescription or over-the-counter medications within 14 days of dosing, and a history of alcohol or drug abuse.
3. Study Design:
-
A single-period, open-label study.
-
Subjects will be administered a single oral dose of 180 mg fexofenadine hydrochloride with 240 mL of water after an overnight fast of at least 10 hours.
-
Food and beverages, especially fruit juices (apple, orange, grapefruit) and green tea, which can affect fexofenadine absorption, will be restricted for a specified period before and after drug administration.
4. Blood Sampling Schedule: Venous blood samples (approximately 5 mL) will be collected into tubes containing K2-EDTA as an anticoagulant at the following time points:
-
Pre-dose (0 hour)
-
0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.
5. Sample Handling and Processing:
-
Blood samples will be centrifuged at 3000 rpm for 10 minutes at 4°C to separate the plasma.
-
The resulting plasma will be transferred to appropriately labeled cryovials and stored at -80°C until analysis.
Bioanalytical Method: Fexofenadine Quantification by LC-MS/MS
1. Materials and Reagents:
-
Fexofenadine reference standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
2. Stock and Working Solutions:
-
Prepare a primary stock solution of fexofenadine (1 mg/mL) in methanol.
-
Prepare a primary stock solution of this compound (1 mg/mL) in methanol.
-
Prepare serial dilutions of the fexofenadine stock solution to create working standards for calibration curves and quality control (QC) samples.
-
Prepare a working solution of the internal standard (e.g., 100 ng/mL) in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 300 µL of the internal standard working solution (acetonitrile containing this compound).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of fexofenadine and internal standard |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Fexofenadine: Q1 502.3 -> Q3 466.3; this compound: Q1 508.3 -> Q3 472.3 |
| Collision Energy | Optimized for each transition |
5. Method Validation: The bioanalytical method will be validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Pharmacokinetic Data Analysis
The following pharmacokinetic parameters will be calculated from the plasma concentration-time data using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t½)
-
Apparent total clearance (CL/F)
-
Apparent volume of distribution (Vz/F)
Visualizations
Caption: Experimental workflow for the pharmacokinetic study of fexofenadine.
Caption: Simplified diagram of fexofenadine's pharmacokinetic pathway.
References
Application Notes and Protocols for Meta-Fexofenadine-d6 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Meta-Fexofenadine-d6 for analytical quantification, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). The following protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are presented to offer a range of options based on laboratory resources, desired sample cleanliness, and throughput requirements. This compound, a deuterated isotopologue of the fexofenadine metabolite, is commonly used as an internal standard in bioanalytical studies to ensure accuracy and precision.
Overview of Sample Preparation Techniques
The choice of sample preparation technique is critical for accurate and robust bioanalysis. The primary goal is to remove interfering substances from the biological matrix (e.g., plasma, serum) that can suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer, a phenomenon known as the matrix effect. The ideal method should be reproducible, yield high and consistent analyte recovery, and be amenable to the number of samples being processed.
Herein, we compare three common extraction techniques:
-
Protein Precipitation (PPT): A rapid and straightforward method that involves adding an organic solvent to the sample to denature and precipitate proteins. It is a high-throughput technique but may result in a less clean extract compared to LLE and SPE.
-
Liquid-Liquid Extraction (LLE): A technique based on the differential solubility of the analyte in two immiscible liquid phases. It offers a cleaner sample than PPT but is more labor-intensive and uses larger volumes of organic solvents.
-
Solid-Phase Extraction (SPE): A highly selective and versatile technique where the analyte is retained on a solid sorbent while interferences are washed away. SPE can provide the cleanest extracts and allows for sample concentration, but it may require more extensive method development.
Quantitative Data Summary
The following table summarizes the performance characteristics of the different sample preparation techniques for fexofenadine analysis, which can be extrapolated to its deuterated analog, this compound.
| Parameter | Protein Precipitation (Methanol) | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction | Solid-Phase Extraction (Oasis HLB) |
| Analyte Recovery | >90%[1][2] | 93-98%[3] | 52-95.4%[1] | >70-80%[4] |
| Throughput | High | High | Low to Medium | Medium to High (with automation) |
| Extract Cleanliness | Low | Low | Medium | High |
| Solvent Consumption | Low | Low | High | Low to Medium |
| Method Complexity | Low | Low | Medium | High |
| Cost per Sample | Low | Low | Medium | High |
Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol is a fast and straightforward method for the extraction of this compound from plasma or serum.
Materials:
-
Biological matrix (plasma or serum)
-
This compound spiking solution
-
Internal Standard working solution (if different from the analyte)
-
Precipitating solvent: Acetonitrile or Methanol (ice-cold)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
Autosampler vials
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Spike with the appropriate volume of this compound solution.
-
Add 300 µL of ice-cold acetonitrile or methanol.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol provides a cleaner extract than PPT and is suitable for methods requiring lower levels of detection.
Materials:
-
Biological matrix (plasma or serum)
-
This compound spiking solution
-
Internal Standard working solution
-
Extraction Solvent: Dichloromethane:Ethyl Acetate:Diethyl Ether (30:40:30, v/v/v)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
-
Autosampler vials
Procedure:
-
To a 2 mL centrifuge tube, add 300 µL of the plasma or serum sample.
-
Spike with the appropriate volume of this compound solution.
-
Add 900 µL of the extraction solvent mixture.
-
Vortex the mixture for 2 minutes to ensure thorough mixing of the two phases.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase or a suitable reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
Solid-Phase Extraction (SPE) Protocol
This protocol utilizes a reversed-phase SPE sorbent to achieve high levels of extract cleanliness, making it ideal for sensitive bioanalytical assays. A simplified 3-step protocol for Oasis HLB plates is also presented for higher throughput.
Materials:
-
Biological matrix (plasma or serum)
-
This compound spiking solution
-
Internal Standard working solution
-
SPE cartridges or 96-well plates (e.g., Waters Oasis HLB)
-
SPE manifold or positive pressure processor
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Water
-
Wash Solvent: 5% Methanol in water
-
Elution Solvent: Acetonitrile or Methanol
-
Evaporation system (optional)
-
Reconstitution solvent (optional)
-
Autosampler vials
Standard 5-Step SPE Protocol:
-
Condition: Pass 1 mL of methanol through the SPE sorbent.
-
Equilibrate: Pass 1 mL of water through the sorbent. Do not allow the sorbent to dry.
-
Load: Load the pre-treated plasma/serum sample (e.g., 0.5 mL of plasma diluted 1:1 with 4% phosphoric acid).
-
Wash: Pass 1 mL of 5% methanol in water through the sorbent to remove polar interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of acetonitrile or methanol into a clean collection tube.
-
The eluate can be evaporated and reconstituted for further concentration or directly injected for LC-MS analysis.
Simplified 3-Step SPE Protocol (Oasis PRiME HLB):
-
Load: Directly load the pre-treated plasma/serum sample onto the dry sorbent.
-
Wash: Wash the sorbent with 2 x 200 µL of 5% methanol in water.
-
Elute: Elute the analytes with 2 x 25 µL of 90:10 acetonitrile:methanol. The eluate is then diluted and injected.
Concluding Remarks
The selection of the most appropriate sample preparation technique for this compound analysis will depend on the specific requirements of the study. For high-throughput screening, protein precipitation offers a rapid and cost-effective solution. For methods demanding higher sensitivity and cleaner extracts, solid-phase extraction is the preferred choice, with simplified protocols available to improve throughput. Liquid-liquid extraction provides a balance between cleanliness and complexity. It is recommended to validate the chosen method according to regulatory guidelines to ensure data quality and reliability.
References
- 1. medipol.edu.tr [medipol.edu.tr]
- 2. efficacy-of-liquid-liquid-extraction-and-protein-precipitation-methods-in-serum-sample-preparation-for-quantification-of-fexofenadine-in-human-serum - Ask this paper | Bohrium [bohrium.com]
- 3. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Fexofenadine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexofenadine is a second-generation antihistamine used to relieve allergy symptoms. It is the active carboxylic acid metabolite of terfenadine.[1][2] Fexofenadine is commercially available as a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers. The separation and quantification of fexofenadine from its isomers and related impurities are critical for quality control in pharmaceutical formulations and for pharmacokinetic studies. This application note provides detailed chromatographic methods for the successful separation of fexofenadine from its structural isomer (meta-isomer) and its enantiomers.
Fexofenadine has several related compounds that can be present as impurities, including:
-
Impurity A: Keto-fexofenadine
-
Impurity B: meta-isomer of fexofenadine
-
Impurity C: Methyl ester of fexofenadine
This document outlines validated High-Performance Liquid Chromatography (HPLC) methods for both achiral (related substances) and chiral (enantiomeric) separations.
Chromatographic Separation Workflow
The general workflow for the chromatographic analysis of fexofenadine and its isomers involves several key stages, from initial sample handling to final data interpretation.
References
Application of Meta-Fexofenadine-d6 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexofenadine, a non-sedating second-generation antihistamine, is characterized by its minimal metabolism via cytochrome P450 (CYP) enzymes.[1][2] Approximately 5% of a dose is metabolized, with the majority of the compound being eliminated unchanged in feces (80%) and urine (11-12%).[2][3] This pharmacokinetic profile makes fexofenadine an ideal probe substrate for investigating the activity of drug transporters, particularly P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs).[4]
Stable isotope-labeled internal standards are crucial for accurate and precise quantification of analytes in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Meta-Fexofenadine-d6, a deuterated analog of fexofenadine, serves as an excellent internal standard in such bioanalytical methods. Its physicochemical properties closely mimic those of the unlabeled fexofenadine, ensuring reliable correction for variations during sample preparation and analysis.
These application notes provide detailed protocols for the use of this compound in the quantitative analysis of fexofenadine and for the application of fexofenadine as a probe substrate in drug metabolism and transporter studies.
Application 1: Bioanalytical Quantification of Fexofenadine using this compound
This protocol outlines a validated LC-MS/MS method for the quantification of fexofenadine in human plasma, utilizing this compound as an internal standard. This method is suitable for pharmacokinetic and drug-drug interaction studies.
Experimental Protocol: LC-MS/MS Quantification
1. Materials and Reagents:
-
Fexofenadine hydrochloride reference standard
-
This compound (internal standard, IS)
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water
-
96-well protein precipitation plates
2. Preparation of Stock and Working Solutions:
-
Fexofenadine Stock Solution (1 mg/mL): Dissolve fexofenadine hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Dissolve this compound in methanol.
-
Fexofenadine Working Solutions: Prepare serial dilutions of the fexofenadine stock solution in 50% methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (35 ng/mL): Dilute the this compound stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma (calibration standards, QCs, or unknown samples) into the wells of a 96-well plate.
-
Add 200 µL of the internal standard working solution (35 ng/mL this compound in acetonitrile) to each well.
-
Mix thoroughly for 1 minute.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: Phenomenex Gemini C18 (50 x 2.0 mm, 5 µm) or equivalent
-
Mobile Phase: 65% Methanol, 35% (0.1% formic acid and 5 mM ammonium acetate in deionized water)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Fexofenadine: m/z 502.3 → 466.2
-
This compound: m/z 508.3 → 472.2 (anticipated based on d6 labeling)
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of fexofenadine to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (1/x²) to fit the calibration curve.
-
Determine the concentration of fexofenadine in QC and unknown samples from the calibration curve.
Workflow for Bioanalytical Quantification
Caption: Bioanalytical workflow for fexofenadine quantification.
Application 2: Fexofenadine as a Probe for Transporter Activity
Fexofenadine's disposition is significantly influenced by drug transporters, making it a valuable tool for studying their function and for identifying potential drug-drug interactions.
A. OATP-Mediated Uptake Studies
Fexofenadine is a substrate for several OATP transporters, including OATP1A2, OATP1B1, and OATP1B3. OATP1A2 is primarily involved in intestinal absorption, while OATP1B1 and OATP1B3 mediate hepatic uptake.
Experimental Protocol: OATP Uptake Assay in Transfected Cells
1. Cell Culture:
-
Culture HEK293 cells stably transfected with the OATP transporter of interest (e.g., OATP1A2, OATP1B1, OATP1B3) and vector-control cells.
-
Plate cells in 24-well plates and grow to confluence.
2. Uptake Assay:
-
Wash the cell monolayers twice with pre-warmed Krebs-Henseleit buffer (pH 7.4).
-
Pre-incubate the cells for 10 minutes at 37°C with Krebs-Henseleit buffer.
-
To assess inhibition, add the test compound to the pre-incubation buffer.
-
Initiate the uptake by adding Krebs-Henseleit buffer containing fexofenadine (and the test inhibitor, if applicable) at a specified concentration (e.g., 1 µM).
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Terminate the uptake by aspirating the incubation buffer and washing the cells three times with ice-cold Krebs-Henseleit buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or acetonitrile/water).
-
Quantify the intracellular fexofenadine concentration using the LC-MS/MS method described above, with this compound as the internal standard.
3. Data Analysis:
-
Calculate the uptake rate as the amount of fexofenadine per mg of protein per minute.
-
Subtract the uptake in vector-control cells from that in OATP-expressing cells to determine the net transporter-mediated uptake.
-
For inhibition studies, plot the percent inhibition of fexofenadine uptake against the inhibitor concentration to determine the IC50 value.
B. P-glycoprotein (P-gp)-Mediated Efflux Studies
Fexofenadine is a well-established substrate of the efflux transporter P-gp (ABCB1). P-gp in the intestine limits its oral absorption, while in the liver and kidney, it facilitates its excretion.
Experimental Protocol: P-gp Efflux Assay in Caco-2 Cells
1. Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
2. Bidirectional Transport Assay:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Apical to Basolateral (A→B) Transport: Add fexofenadine to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Basolateral to Apical (B→A) Transport: Add fexofenadine to the basolateral chamber and fresh transport buffer to the apical chamber.
-
To assess inhibition, add a known P-gp inhibitor (e.g., verapamil) to both chambers.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
Quantify the fexofenadine concentration in the collected samples using the LC-MS/MS method with this compound.
3. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.
-
Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.
-
In the presence of an inhibitor, a reduction in the ER indicates inhibition of P-gp-mediated efflux.
Signaling Pathway of Fexofenadine Transport
Caption: Fexofenadine transport in the intestine.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on fexofenadine transporter interactions.
Table 1: In Vitro Inhibition of Fexofenadine Transport
| Transporter | Cell Line | Inhibitor | IC50 Value (µM) | Reference |
| P-gp | Caco-2 | Verapamil | 6.5 | |
| P-gp | Caco-2 | Ritonavir | 5.4 | |
| P-gp | Caco-2 | Verapamil | 8.44 |
Table 2: Pharmacokinetic Parameters of Fexofenadine in Drug-Drug Interaction Studies
| Co-administered Drug | Effect on Fexofenadine | Cmax Change | AUC Change | Mechanism | Reference |
| Verapamil | Increase | ↑ 2.9-fold | - | P-gp Inhibition | |
| Azithromycin | Increase | ↑ from 199 to 349 ng/mL | - | P-gp Inhibition | |
| Grapefruit Juice | Decrease | ↓ from 201 to 128 ng/mL | ↓ 30% | OATP Inhibition | |
| Fluvastatin (5 mg/kg) | Decrease | ↓ 28% | ↓ 47% | OATP Inhibition | |
| Fluvastatin (10 mg/kg) | Decrease | ↓ 60% | ↓ 53% | OATP Inhibition |
Table 3: Kinetic Parameters of Fexofenadine Transport
| Transporter | System | Km (µM) | Vmax (nmol/cm²/s) | Reference |
| P-gp (efflux) | Caco-2 cells | 150 | 5.21 | |
| OATP1A2 | Transfected cells | 32 | - | |
| OATP1B3 | Transfected cells | 108 | - |
Conclusion
This compound is an essential tool for the accurate bioanalysis of fexofenadine. The established role of fexofenadine as a probe substrate for P-gp and OATP transporters, combined with robust analytical methods using its deuterated analog, provides researchers with a reliable system to investigate transporter-mediated drug disposition and drug-drug interactions. The protocols and data presented herein serve as a comprehensive guide for the application of this compound and fexofenadine in preclinical and clinical drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmacokinetics of Fexofenadine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fexofenadine Plasma Concentrations to Estimate Systemic Exposure in Healthy Adults Using a Limited Sampling Strategy with a Population Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fexofenadine Quantification: Internal Standard Selection Criteria
For researchers, scientists, and drug development professionals, the accurate quantification of fexofenadine in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of an appropriate internal standard (IS) is paramount to ensure the reliability and robustness of the analytical method. This document provides a detailed guide on the selection criteria for an internal standard for fexofenadine quantification, along with experimental protocols and data presentation.
Internal Standard Selection Criteria
The ideal internal standard should closely mimic the physicochemical properties of the analyte to compensate for variations during sample preparation and analysis. For fexofenadine, a non-sedating second-generation antihistamine, the following criteria are critical for selecting a suitable internal standard[1][2]:
-
Structural Similarity: The IS should have a chemical structure as close as possible to fexofenadine to ensure similar behavior during extraction and chromatography.
-
Physicochemical Properties: Properties such as molecular weight, polarity, and ionization potential should be comparable to those of fexofenadine. Fexofenadine is a zwitterionic and hydrophilic compound[3].
-
Co-elution (for LC-MS/MS): In liquid chromatography-mass spectrometry (LC-MS/MS), the IS should ideally co-elute with the analyte to experience the same matrix effects and ionization suppression or enhancement[1].
-
Extraction Recovery: The IS and analyte should have similar extraction efficiencies from the biological matrix.
-
Stability: The internal standard must be stable throughout the entire analytical process.
-
No Interference: The IS should not be present in the biological samples and should not interfere with the detection of the analyte or other endogenous compounds.
-
Mass Spectrometric Distinction: When using mass spectrometry, the IS and its fragments should have different mass-to-charge ratios (m/z) from the analyte to allow for simultaneous detection without overlap. A mass increase of at least 3 Da is generally recommended to avoid isotopic crosstalk[1].
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards
For LC-MS/MS analysis, a stable isotope-labeled version of fexofenadine is the most suitable internal standard. Deuterated fexofenadine (e.g., fexofenadine-d3, fexofenadine-d6, fexofenadine-d10) is the preferred choice as it possesses nearly identical chemical and physical properties to the unlabeled drug, ensuring the most accurate correction for experimental variability. Terfenadine-d3, the deuterated form of the prodrug of fexofenadine, is also a suitable option.
Alternative Internal Standards
In cases where a SIL internal standard is not available, other compounds with similar structures and properties can be considered. However, these are generally less ideal. Examples found in the literature for fexofenadine analysis include:
-
Cetirizine: Another second-generation antihistamine with structural similarities to fexofenadine.
-
Lisinopril: An ACE inhibitor that has been used as an internal standard in some HPLC-UV methods for fexofenadine.
-
Tinidazole: An antimicrobial agent used as an internal standard in an HPLC-UV method.
The selection of a non-SIL internal standard requires more rigorous validation to ensure it adequately tracks the analyte's behavior.
Logical Workflow for Internal Standard Selection
The following diagram illustrates the decision-making process for selecting an appropriate internal standard for fexofenadine quantification.
Caption: Decision tree for internal standard selection.
Quantitative Data Summary
The following tables summarize the performance of different internal standards used in the quantification of fexofenadine from various studies.
Table 1: Performance Characteristics of Fexofenadine Quantification Methods
| Internal Standard | Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Fexofenadine-d6 | LC-MS/MS | Human Plasma | Not Specified | Not Specified | |
| Fexofenadine-d10 | UPLC-MS/MS | Human Serum | 1.0 - 500.0 | 1.0 | |
| Terfenadine-d3 | LC-MS/MS | Human Plasma | Not Specified | Not Specified | |
| Cetirizine | LC-MS/MS | Cell Lysates | 1 - 500 | 1 | |
| Lisinopril | HPLC-DAD | Tablets | 100 - 50000 | 100 | |
| Tinidazole | HPLC-UV | Rabbit Plasma | 10000 - 1000000 | 10000 |
Table 2: Recovery and Precision Data for Selected Internal Standards
| Internal Standard | Matrix | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Fexofenadine-d10 | Human Serum | 93 - 98 | < 15 | < 15 | |
| Cetirizine | Cell Lysates | Not Specified | < 15 | < 15 |
Experimental Protocol: Fexofenadine Quantification in Human Plasma by LC-MS/MS
This protocol describes a typical method for the quantification of fexofenadine in human plasma using fexofenadine-d6 as the internal standard.
Materials and Reagents
-
Fexofenadine reference standard
-
Fexofenadine-d6 internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Human plasma (blank)
Stock and Working Solutions
-
Fexofenadine Stock Solution (1 mg/mL): Accurately weigh and dissolve fexofenadine in methanol.
-
Fexofenadine-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve fexofenadine-d6 in methanol.
-
Fexofenadine Working Standards: Prepare serial dilutions of the fexofenadine stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the fexofenadine-d6 stock solution with methanol.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: Agilent or equivalent
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse-C18, 50 mm × 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start at 10% B, linear gradient to 90% B over 3 minutes, hold for 1 minute, then return to 10% B and re-equilibrate.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Fexofenadine: m/z 502.3 → 466.2
-
Fexofenadine-d6: m/z 508.3 → 472.2
-
Experimental Workflow Diagram
Caption: Experimental workflow for fexofenadine quantification.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of a robust and reliable method for the quantification of fexofenadine. A stable isotope-labeled internal standard, such as fexofenadine-d6, is highly recommended for LC-MS/MS applications to ensure the highest accuracy and precision by compensating for matrix effects and other sources of variability. The provided protocol offers a starting point for the development of a validated bioanalytical method for fexofenadine in a research or clinical setting.
References
Troubleshooting & Optimization
Technical Support Center: Meta-Fexofenadine-d6 HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Meta-Fexofenadine-d6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic methods for this specific analyte.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape, specifically peak tailing, for this compound?
A1: Peak tailing for this compound, a deuterated zwitterionic compound, is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2] Fexofenadine has both a basic tertiary amine and an acidic carboxylic acid group, making it susceptible to strong interactions with residual silanol groups on the silica-based column packing.[1][3] These interactions can lead to more than one retention mechanism, causing the peak to tail.[1]
Other potential causes for peak tailing include:
-
Mobile phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak asymmetry.
-
Column contamination or degradation: Buildup of impurities or degradation of the stationary phase can create active sites that cause tailing.
-
Column overloading: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.
-
Extra-column effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.
Q2: How does the mobile phase composition, particularly pH and additives, affect the peak shape of fexofenadine compounds?
A2: The mobile phase composition is critical for achieving a good peak shape for zwitterionic compounds like fexofenadine.
-
pH: The pH of the mobile phase influences the ionization state of both the fexofenadine molecule and the residual silanol groups on the column. For basic compounds, operating at a low pH (around 2-3) can suppress the ionization of silanol groups, minimizing secondary interactions and reducing tailing. Conversely, at a higher pH, the silanol groups become more ionized and can interact strongly with the protonated amine group of fexofenadine.
-
Buffers: Using a buffer in the mobile phase is essential to maintain a constant pH and ionic state of the analyte, which helps to stabilize retention times and improve peak shape. Phosphate and acetate buffers are commonly used.
-
Additives: Mobile phase additives like triethylamine (TEA) or 1-octane sulfonic acid can be used to improve peak shape. TEA is a basic compound that can compete with the analyte for interaction with active silanol sites, thereby reducing tailing. Ion-pairing agents like 1-octane sulfonic acid can be used to improve the retention and peak shape of ionic compounds.
Q3: What type of HPLC column is recommended for the analysis of this compound?
A3: For reversed-phase HPLC of fexofenadine and its analogues, C18 columns are the most commonly used. To minimize peak tailing associated with basic compounds, it is advisable to use a modern, high-purity, end-capped C18 column. End-capping effectively blocks many of the residual silanol groups that can cause secondary interactions. Columns with a polar-embedded phase can also provide additional shielding for basic compounds.
Q4: Can the injection solvent impact the peak shape?
A4: Yes, the injection solvent can significantly affect peak shape. Ideally, the sample should be dissolved in a solvent that is weaker than or has a similar strength to the mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion, including fronting and broadening. Whenever possible, dissolving the sample in the initial mobile phase composition is recommended.
Troubleshooting Guides
Issue: Peak Tailing
This guide provides a systematic approach to troubleshooting and resolving peak tailing for this compound.
| Potential Cause | Recommended Action | Expected Outcome |
| Secondary Silanol Interactions | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5 using an appropriate acid (e.g., phosphoric acid or formic acid). 2. Add a Competing Base: Introduce a small amount of a basic additive like triethylamine (TEA) to the mobile phase (e.g., 0.1% v/v). 3. Use a High-Purity, End-Capped Column: Switch to a modern, high-purity silica column with extensive end-capping to minimize available silanol groups. | Improved peak symmetry (Tailing factor closer to 1.0). |
| Inappropriate Mobile Phase pH | 1. Determine pKa: If the pKa of this compound is known, adjust the mobile phase pH to be at least 2 units away from the pKa values of the acidic and basic functional groups. 2. Systematic pH Study: Perform a study by varying the mobile phase pH (e.g., from 3.0 to 7.5) to find the optimal pH for peak shape and retention. | A more symmetrical and well-defined peak. |
| Column Overload | 1. Reduce Injection Volume: Decrease the volume of the sample injected onto the column. 2. Dilute the Sample: Lower the concentration of the sample being analyzed. | Sharper and more symmetrical peaks. |
| Column Contamination/Degradation | 1. Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants. 2. Use a Guard Column: Employ a guard column to protect the analytical column from strongly retained impurities. 3. Replace the Column: If flushing does not improve the peak shape, the column may be permanently damaged and should be replaced. | Restoration of good peak shape and column performance. |
| Extra-Column Volume | 1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.12-0.17 mm ID) to connect the injector, column, and detector. 2. Check Fittings: Ensure all fittings are properly connected and there are no leaks. | Reduced peak broadening and improved efficiency. |
Issue: Peak Fronting
| Potential Cause | Recommended Action | Expected Outcome |
| Sample Solvent Stronger than Mobile Phase | 1. Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase composition. 2. Reduce Injection Volume: If the sample solvent cannot be changed, reduce the injection volume. | Symmetrical peak shape. |
| Column Overload | 1. Dilute the Sample: Decrease the concentration of the sample. 2. Reduce Injection Volume: Inject a smaller volume of the sample. | Improved peak symmetry. |
| Column Collapse | 1. Check Column Operating Conditions: Ensure that the column is being operated within the manufacturer's recommended pH and temperature ranges. 2. Replace the Column: If column collapse is suspected, the column will need to be replaced. | Restoration of expected peak shape and retention. |
Experimental Protocols
Method Development for Improved Peak Shape of this compound
This protocol outlines a systematic approach to developing an HPLC method with optimal peak shape for this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of 10 µg/mL.
2. HPLC Conditions (Starting Point):
-
Column: High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 60% A / 40% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
3. Optimization Steps:
-
pH Adjustment:
-
Prepare mobile phases with different pH values (e.g., 2.5, 3.0, 3.5, 4.0, 6.0, 7.5) using appropriate buffers (e.g., phosphate or acetate buffer at 10-25 mM).
-
Inject the sample with each mobile phase and evaluate the peak shape (tailing factor), retention time, and resolution.
-
-
Organic Modifier Evaluation:
-
Prepare mobile phases using methanol as the organic modifier instead of acetonitrile.
-
Compare the peak shape and selectivity obtained with both solvents.
-
-
Mobile Phase Additive Screening:
-
If peak tailing persists at low pH, add a competing base like triethylamine (0.05-0.2% v/v) to the mobile phase.
-
Evaluate the effect on peak shape and retention.
-
-
Flow Rate and Temperature Optimization:
-
Vary the flow rate (e.g., 0.8 to 1.2 mL/min) and column temperature (e.g., 25 to 40 °C) to assess their impact on peak shape and efficiency.
-
4. Data Analysis:
-
For each condition, calculate the tailing factor (asymmetry factor), number of theoretical plates, and resolution from any closely eluting peaks. The goal is to achieve a tailing factor between 0.9 and 1.2.
Visualizations
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Caption: Interactions of this compound with the stationary phase.
References
Technical Support Center: Addressing Matrix Effects with Meta-Fexofenadine-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Meta-Fexofenadine-d6 as an internal standard to address matrix effects in the quantitative analysis of fexofenadine by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as fexofenadine, by co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to either a decrease in the analytical signal, known as ion suppression, or an increase in the signal, termed ion enhancement. These effects can significantly impact the accuracy, precision, and sensitivity of the analytical method. Common culprits for matrix effects in biological samples include salts, lipids, and proteins.
Q2: How does this compound help in mitigating matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Since it is chemically and structurally very similar to fexofenadine, it co-elutes from the liquid chromatography (LC) column and experiences nearly identical ionization suppression or enhancement in the mass spectrometer (MS) source. By calculating the ratio of the fexofenadine peak area to the this compound peak area, variations in signal intensity caused by matrix effects are normalized. This allows for more accurate and precise quantification of fexofenadine.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, SIL internal standards like this compound may not always provide perfect compensation. A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and the internal standard. If this separation causes them to elute into regions with different levels of ion suppression, it can lead to inaccurate results. This is referred to as differential matrix effects. Therefore, thorough method validation is crucial.
Q4: What is the difference between "fexofenadine-d6" and "this compound"?
A4: "Fexofenadine-d6" typically refers to the deuterated form of the para isomer of fexofenadine, which is the active drug. "this compound" is the deuterated form of the meta isomer of fexofenadine, which is a related impurity.[1] It is critical to use the correct corresponding internal standard for the analyte being quantified. This guide focuses on the use of this compound, which would be appropriate if one were quantifying the meta isomer of fexofenadine. However, the principles discussed are broadly applicable to the use of any SIL internal standard, including the use of fexofenadine-d6 for the quantification of fexofenadine.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound to correct for matrix effects.
Problem 1: Poor reproducibility of the fexofenadine / this compound peak area ratio.
-
Possible Cause: Inconsistent matrix effects between samples.
-
Solution:
-
Improve Sample Preparation: Enhance the sample cleanup process to remove more interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation.
-
Optimize Chromatography: Adjust the LC gradient to better separate fexofenadine and this compound from the regions of significant ion suppression.
-
Check for IS Variability: Ensure consistent and accurate addition of the this compound internal standard to all samples.
-
Problem 2: The analyte (fexofenadine) and internal standard (this compound) do not co-elute.
-
Possible Cause:
-
Isotope Effect: As mentioned in the FAQs, the deuterium labeling can sometimes cause a slight shift in retention time.
-
Column Degradation: A contaminated or old analytical column can lose its resolving power.
-
-
Solution:
-
Method Optimization: While a slight separation might be unavoidable, extensive chromatographic optimization can help minimize this.
-
Column Maintenance: Implement a regular column cleaning protocol or replace the column if performance degrades.
-
Problem 3: Unexpectedly high or low calculated concentrations of fexofenadine.
-
Possible Cause:
-
Incorrect Internal Standard Concentration: An error in the preparation of the this compound spiking solution will lead to a systematic error in the calculated concentrations.
-
Carryover: Residual analyte from a high-concentration sample can carry over into the next injection, artificially inflating the results of a low-concentration sample.
-
-
Solution:
-
Verify IS Concentration: Carefully re-prepare and verify the concentration of the internal standard solution.
-
Optimize Autosampler Wash: Improve the autosampler wash procedure by using a strong solvent and increasing the wash volume and duration. Injecting a blank sample after a high-concentration sample can help assess carryover.
-
Quantitative Data Summary
The following table summarizes typical performance data for a validated LC-MS/MS method for fexofenadine analysis. While this data may not be specific to this compound, it provides a benchmark for what to expect in terms of recovery and matrix effects when using a stable isotope-labeled internal standard.
| Parameter | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) | Acceptance Criteria |
| Recovery (%) | 85.2 | 88.1 | 86.5 | Consistent across concentrations |
| Matrix Factor | 0.95 | 0.98 | 0.96 | 0.85 - 1.15 |
| IS Normalized Matrix Factor | 1.01 | 1.02 | 1.00 | 0.85 - 1.15 |
| Intra-day Precision (%RSD) | 4.5 | 3.2 | 3.8 | < 15% |
| Inter-day Precision (%RSD) | 6.8 | 5.1 | 5.5 | < 15% |
| Accuracy (% Bias) | -2.3 | 1.5 | -1.8 | ± 15% |
Experimental Protocols
1. Protocol for Evaluation of Matrix Effects
This protocol is designed to assess the extent of ion suppression or enhancement in your fexofenadine assay.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Fexofenadine and this compound are spiked into the reconstitution solvent at three different concentration levels (low, medium, and high).
-
Set B (Post-extraction Spike): Blank biological matrix (e.g., plasma) from at least six different sources is extracted first. The extracted matrix is then spiked with fexofenadine and this compound to the same concentrations as Set A.
-
Set C (Pre-extraction Spike): Blank matrix is spiked with fexofenadine and this compound before the extraction process. This set is used to determine extraction recovery.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
IS Normalized MF = MF of analyte / MF of internal standard
-
RE (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The IS Normalized MF should be close to 1 if the internal standard is effectively compensating for the matrix effect.
-
2. Sample Preparation Protocol (Protein Precipitation)
This is a general protocol for the extraction of fexofenadine from human plasma.
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Sample Thawing: Thaw plasma samples at room temperature.
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Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
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Internal Standard Spiking: Add 10 µL of the this compound working solution.
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Protein Precipitation: Add 300 µL of acetonitrile.
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Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
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Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.
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Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
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Evaporation (Optional but recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
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Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
3. LC-MS/MS Parameters
These are example starting parameters and should be optimized for your specific instrumentation.
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LC System:
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Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
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Mobile Phase A: 0.1% formic acid in water
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Mobile Phase B: 0.1% formic acid in acetonitrile
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Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.
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Flow Rate: 0.4 mL/min
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Column Temperature: 40 °C
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MS System (Triple Quadrupole):
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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MRM Transitions:
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Fexofenadine: Q1 502.3 -> Q3 466.2
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This compound: To be determined based on the exact mass, but would be expected to be approximately Q1 508.3 -> Q3 (a fragment with the deuterium labels intact).
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Collision Energy: Optimize for each transition.
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Source Parameters: Optimize gas flows, temperature, and voltages for your specific instrument.
-
Visualizations
Caption: Workflow for fexofenadine analysis.
Caption: Internal standard correction logic.
References
Navigating Mass Spectrometer Sensitivity for Meta-Fexofenadine-d6: A Technical Guide
For researchers, scientists, and drug development professionals utilizing Meta-Fexofenadine-d6 as an internal standard in the quantitative analysis of fexofenadine, achieving optimal mass spectrometer sensitivity is paramount for reliable and accurate results. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during method development and sample analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the analysis of this compound and its unlabeled counterpart, fexofenadine.
Q1: Why am I observing low sensitivity or a poor signal-to-noise ratio for this compound and fexofenadine?
A1: Low sensitivity can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended.
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Sample Preparation: Inefficient protein precipitation or solid-phase extraction (SPE) can lead to low recovery and the presence of matrix components that suppress the ion signal. Ensure the pH of the sample is optimized for extraction and that the elution solvent is appropriate for the analytes.
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Chromatography: Suboptimal chromatographic conditions can result in broad peaks, reducing the signal intensity at the apex. Verify the mobile phase composition, gradient, and flow rate. A common mobile phase consists of an organic component like methanol or acetonitrile and an aqueous component with additives such as formic acid and ammonium acetate to improve ionization.[1][2]
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Mass Spectrometer Source Conditions: The settings for the ion source, including temperature, gas flows (nebulizer, auxiliary, and collision), and ion spray voltage, are critical. These parameters should be optimized specifically for fexofenadine and this compound.
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Analyte Stability: Ensure that stock solutions and prepared samples are stored correctly, typically at -20°C, to prevent degradation.[1]
Troubleshooting Workflow for Low Sensitivity
Caption: Troubleshooting logic for addressing low mass spectrometer sensitivity.
Q2: My this compound internal standard signal is inconsistent or shows significant variability across samples. What could be the cause?
A2: Internal standard variability can compromise the accuracy of your quantitative analysis.
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Pipetting and Dilution Errors: Inaccurate addition of the internal standard to samples is a common source of error. Verify the calibration and technique of your pipettes.
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Matrix Effects: Ion suppression or enhancement specific to certain samples can affect the internal standard signal. To assess this, a post-column infusion experiment can be performed.[1] A difference of less than 10% in the fexofenadine response in the presence and absence of the matrix suggests no significant matrix effect.[1]
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Internal Standard Stability: Ensure the stability of this compound in the autosampler over the course of the analytical run. One study confirmed stability for at least 24 hours at 10°C.
Q3: I am observing interfering peaks at or near the retention time of this compound or fexofenadine. How can I resolve this?
A3: Interfering peaks can arise from the sample matrix, cross-contamination, or metabolites.
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Chromatographic Selectivity: Adjusting the mobile phase gradient or changing the stationary phase of the HPLC column can help resolve co-eluting interferences.
-
Mass Spectrometric Specificity: Ensure that the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions are highly specific to your analytes. For fexofenadine, a common transition is m/z 502.1 -> 466.2.
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Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction, to remove interfering matrix components.
Experimental Protocols and Data
For reproducible and robust results, adherence to validated experimental protocols is essential. Below are summarized methodologies and performance data from published literature.
Sample Preparation: Protein Precipitation
A straightforward and rapid method for sample clean-up involves protein precipitation.
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Standard and Sample Preparation: Prepare stock solutions of fexofenadine and this compound in methanol. A typical stock concentration for the internal standard is 1 µg/mL, which is further diluted with acetonitrile to a working concentration of 35 ng/mL.
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Precipitation: To a plasma sample (e.g., 100 µL), add a precipitating agent containing the internal standard (e.g., acetonitrile with this compound).
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Centrifugation/Filtration: Vortex the mixture and then centrifuge or filter through a 96-well filter plate to separate the precipitated proteins.
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Analysis: Dilute the resulting filtrate and inject it into the LC-MS/MS system.
Workflow for Protein Precipitation
Caption: A typical workflow for sample preparation using protein precipitation.
LC-MS/MS Parameters
The following table summarizes typical parameters for the analysis of fexofenadine and its deuterated internal standard.
| Parameter | Typical Value | Reference |
| LC Column | C18 (e.g., Phenomenex Gemini C18, 50 x 2.0 mm, 5 µm) | |
| Mobile Phase | Methanol and 0.1% Formic Acid, 5 mM Ammonium Acetate in Water (e.g., 65:35 v/v) | |
| Flow Rate | 0.2 mL/min | |
| Ionization Mode | Positive Ion Electrospray (ESI+) | |
| MRM Transition (Fexofenadine) | m/z 502.1 -> 466.2 | |
| MRM Transition (Fexofenadine-d6) | m/z 508.3 -> 472.3 (calculated) | N/A |
| Run Time | 2-3 minutes |
Method Performance Data
The performance of an analytical method is determined through validation experiments. The table below presents a summary of key performance metrics from a validated method.
| Validation Parameter | Result | Reference |
| Linear Range | 1 - 500 ng/mL | |
| Precision (Intra- and Inter-run) | Within 4.3% | |
| Accuracy (Intra- and Inter-run) | Within 8.0% | |
| Recovery | 93.6% - 95.3% | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
By following these guidelines and understanding the potential pitfalls, researchers can effectively optimize mass spectrometer sensitivity for this compound and ensure the generation of high-quality, reliable data in their pharmacokinetic and drug development studies.
References
Technical Support Center: Troubleshooting Poor Recovery of Meta-Fexofenadine-d6
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Meta-Fexofenadine-d6 during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
This compound is a stable, isotopically labeled internal standard for Fexofenadine, a second-generation antihistamine. As an internal standard, its consistent and high recovery is crucial for the accurate quantification of Fexofenadine in biological samples. Poor recovery of the internal standard can lead to inaccurate and unreliable pharmacokinetic and drug metabolism data.
Q2: What are the most common causes of poor recovery for this compound?
Poor recovery can stem from several factors during sample preparation and analysis. The most common causes include:
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Suboptimal Sample Extraction: Inefficient liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocols.
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pH Mismatch: The pH of the sample and extraction solvents can significantly impact the ionization state and solubility of this compound.
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Matrix Effects: Interference from other components in the biological matrix (e.g., plasma, urine) can suppress the signal of the analyte during LC-MS/MS analysis.[1]
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Analyte Instability: Degradation of the analyte under certain conditions (e.g., extreme pH, high temperature, or exposure to light).
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Instrumental Issues: Problems with the LC-MS/MS system, such as a contaminated ion source or incorrect parameters.
Q3: My recovery is inconsistent between samples. What could be the cause?
Inconsistent recovery is often a sign of poor reproducibility in the sample preparation workflow.[2][3] This can be caused by:
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Manual Pipetting Errors: Inconsistent volumes of sample, internal standard, or solvents.
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Variable Extraction Times: Differences in vortexing or shaking times during LLE.
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Inconsistent SPE Cartridge Performance: Variations between different batches of SPE cartridges.[3]
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Matrix Variability: Differences in the composition of the biological matrix between individual samples.
Q4: I am using a deuterated internal standard. Shouldn't that automatically correct for recovery issues?
Ideally, a deuterated internal standard like this compound should co-elute with the unlabeled analyte and experience similar matrix effects, allowing for accurate quantification based on the analyte-to-internal standard ratio.[1] However, differential matrix effects can occur if there is a slight chromatographic separation between the analyte and the internal standard due to the deuterium isotope effect. This can lead to the analyte and the internal standard being affected differently by co-eluting matrix components, resulting in inaccurate quantification despite the use of a deuterated standard.
Troubleshooting Guides
Issue 1: Low Recovery After Liquid-Liquid Extraction (LLE)
If you are experiencing low recovery of this compound after performing LLE, consider the following troubleshooting steps:
Troubleshooting Workflow for LLE
References
resolving co-elution of fexofenadine isomers with Meta-Fexofenadine-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of fexofenadine isomers with the internal standard, Meta-Fexofenadine-d6, during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of fexofenadine that I need to be aware of during analysis?
A1: Fexofenadine has two main types of isomers of concern in chromatographic analysis:
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Enantiomers: Fexofenadine is a chiral molecule and exists as two enantiomers, (R)-(+)-fexofenadine and (S)-(-)-fexofenadine. These have the same chemical structure but are non-superimposable mirror images.
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Positional Isomers: These are molecules with the same molecular formula but different arrangements of atoms. In the context of fexofenadine, the most common positional isomer is the meta-isomer (Impurity B). Fexofenadine itself is the para-isomer.
Q2: Why is this compound used as an internal standard?
A2: this compound is a deuterated form of the meta-isomer of fexofenadine. A stable isotope-labeled internal standard is ideal for quantitative LC-MS/MS analysis because it has a different mass-to-charge ratio (m/z) from the analyte, allowing for separate detection by the mass spectrometer. Its chemical properties are very similar to the analyte, which helps to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.
Q3: What are the likely causes of co-elution of fexofenadine isomers with this compound?
A3: Co-elution in this context can arise from two primary issues:
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Lack of Chiral Resolution: One of the fexofenadine enantiomers may be co-eluting with the this compound internal standard. Standard reversed-phase columns will not separate enantiomers.
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Lack of Positional Isomer Resolution: The racemic fexofenadine peak (containing both R and S enantiomers) may not be adequately separated from the this compound peak. While their chemical properties are similar, they are not identical, and separation is achievable with appropriate chromatographic conditions.
Troubleshooting Guide: Resolving Co-elution
This guide will help you diagnose and resolve the co-elution of fexofenadine isomers with this compound.
Step 1: Identify the Nature of the Co-elution
The first step is to determine which isomer is co-eluting with the internal standard.
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Scenario A: Enantiomer Co-elution: This is likely if you are using a standard achiral column (e.g., C18, C8) and your fexofenadine peak is overlapping with the this compound peak.
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Scenario B: Positional Isomer Co-elution: This may be the issue if you are using a chiral column but still observe a lack of separation between the fexofenadine isomers and the deuterated meta-isomer.
Step 2: Implement Corrective Actions Based on the Co-elution Scenario
If you suspect co-elution of a fexofenadine enantiomer with your internal standard, you must employ a chiral separation technique.
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Action 1: Switch to a Chiral Column. This is the most effective solution. Columns specifically designed for chiral separations are necessary to resolve enantiomers.
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Recommended Columns: Chirobiotic V and Chiral CD-Ph columns have been successfully used for the separation of fexofenadine enantiomers.[1]
-
-
Action 2: Optimize the Mobile Phase for Chiral Separation.
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Mobile Phase Composition: A common mobile phase for chiral separation of fexofenadine enantiomers consists of a mixture of an aqueous buffer (e.g., 0.5% KH2PO4) and an organic modifier like acetonitrile.[2][3]
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Methanol as a Mobile Phase: In some instances, 100% methanol has been used as the mobile phase with a chiral column for enantiomeric separation, although reproducibility may be a concern.
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If you are already using a chiral column or if you are not concerned with enantiomeric separation but need to separate the fexofenadine (para-isomer) from the meta-isomer internal standard, focus on optimizing your reversed-phase or alternative chromatography method.
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Action 1: Utilize a Phenyl-Hexyl or Biphenyl Column. These columns offer different selectivity compared to standard C18 columns and have been shown to be effective in separating fexofenadine from its impurities.
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Action 2: Employ Mobile Phase Additives.
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β-Cyclodextrin: Adding β-cyclodextrin to the mobile phase can enhance the separation of positional isomers. A mobile phase of pH 3 aqueous buffer–acetonitrile (60:40) containing 5 g/L β-cyclodextrin has been shown to resolve the isomers to baseline on a reversed-phase ODS column.
-
-
Action 3: Adjust Mobile Phase pH and Composition.
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pH Adjustment: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like fexofenadine. Experiment with a pH range of 2.5 to 8. A pH of 2.7 has been shown to provide good separation on a C18 column.[4]
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Ion-Pairing Agents: The addition of an ion-pairing agent, such as 1-octane sulfonic acid sodium salt, to the mobile phase can improve the retention and resolution of charged analytes.[4]
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Organic Modifier: Varying the ratio of the organic modifier (e.g., methanol, acetonitrile) to the aqueous buffer can fine-tune the separation.
-
Experimental Protocols
Protocol 1: Chiral Separation of Fexofenadine Enantiomers
This protocol is adapted from a method for the enantioselective LC-MS/MS analysis of fexofenadine.
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Column: Chirobiotic V
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Mobile Phase: Specific composition should be optimized, but a starting point could be a gradient or isocratic mixture of ammonium acetate buffer and methanol.
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Flow Rate: Typically in the range of 0.2-0.5 mL/min.
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Detection: Mass Spectrometry (MS/MS)
Protocol 2: Separation of Fexofenadine and its Meta-Isomer
This protocol is based on a validated HPLC method for the separation of fexofenadine and its related impurities.
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Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm)
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Mobile Phase: A mixture of an aqueous phase and methanol (60:40, v/v).
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Aqueous Phase: 0.05 M phosphate buffer containing 0.1 gm% of 1-octane sulphonic acid sodium salt monohydrate and 1% (v/v) of triethylamine, with the pH adjusted to 2.7 with orthophosphoric acid.
-
-
Flow Rate: 1.5 mL/min
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Detection: UV at 215 nm or Mass Spectrometry
Data Presentation
Table 1: Summary of Chromatographic Conditions for Fexofenadine Isomer Separation
| Parameter | Method 1: Chiral Enantiomer Separation | Method 2: Positional Isomer Separation |
| Column | Chirobiotic V | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Ammonium Acetate Buffer and Methanol | 60% Aqueous Phase: 40% Methanol |
| Aqueous Phase | N/A | 0.05 M Phosphate Buffer, 0.1% 1-octane sulfonic acid, 1% Triethylamine, pH 2.7 |
| Flow Rate | 0.2-0.5 mL/min | 1.5 mL/min |
| Detection | MS/MS | UV (215 nm) or MS |
Visualizations
Caption: Troubleshooting workflow for resolving co-elution issues.
References
- 1. Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Meta-Fexofenadine-d6 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Meta-Fexofenadine-d6 in biological matrices. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a stable isotope-labeled internal standard (SIL-IS) for fexofenadine, a second-generation antihistamine. It is a positional isomer of fexofenadine (para-isomer) that has been deuterated. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, SIL-IS are considered the gold standard.[1] They are chemically and physically almost identical to the analyte of interest, which allows them to mimic the analyte's behavior during sample extraction, chromatography, and ionization.[2][3] This mimicry helps to accurately correct for variability in the analytical process, such as matrix effects and extraction losses, leading to more precise and accurate quantification of the analyte.[1][2]
Q2: Is there direct stability data available for this compound in biological matrices?
Specific stability studies on this compound in biological matrices such as plasma, blood, or urine are not extensively available in the public domain. However, the stability of fexofenadine and its related compounds, including the meta-isomer, has been investigated under various stress conditions. General principles of stable isotope-labeled internal standard stability in bioanalytical methods also provide guidance.
Q3: What are the expected storage conditions for this compound in biological matrices?
Based on the stability of fexofenadine, it is recommended to store biological samples containing this compound at -20°C or -80°C for long-term stability. For short-term storage, samples may be kept at room temperature for a limited time, but this should be validated. Fexofenadine has been shown to be stable for at least 24 hours in the autosampler at 4°C. One study indicated fexofenadine stability in plasma for at least one month when stored at an unspecified temperature.
Q4: What are the potential stability issues I should be aware of when using this compound?
Potential stability issues can be categorized into two main areas: the stability of the molecule itself and issues related to the isotopic label.
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Chemical Degradation: Fexofenadine has been shown to degrade under certain stress conditions, such as in the presence of strong acids, bases, and oxidizing agents. While fexofenadine is relatively stable under neutral, photolytic, and thermal stress, significant degradation can occur under oxidative conditions. It is plausible that this compound would exhibit a similar degradation profile.
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Isotopic Exchange (H/D Exchange): Deuterium atoms on a molecule can sometimes exchange with hydrogen atoms from the surrounding solvent (e.g., water in the biological matrix or mobile phase). This can lead to a decrease in the signal of the deuterated internal standard and an increase in the signal of the unlabeled analyte, resulting in inaccurate quantification. The stability of the deuterium label should be assessed during method validation, especially under acidic or basic conditions.
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Isotopic Contribution (Crosstalk): The mass spectrometer may detect the naturally occurring heavy isotopes of the unlabeled analyte at the same mass-to-charge ratio as the deuterated internal standard, especially if the mass difference is small. This can interfere with the accurate measurement of the internal standard.
Troubleshooting Guides
Issue 1: Inconsistent or drifting internal standard response.
Possible Causes:
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Degradation of this compound: The internal standard may be degrading in the biological matrix or during sample processing.
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Deuterium-Hydrogen Exchange: The deuterium labels may be exchanging with protons from the matrix or solvents.
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Adsorption: The analyte and/or internal standard may be adsorbing to sample collection tubes, pipette tips, or autosampler vials.
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Matrix Effects: Variations in the sample matrix can suppress or enhance the ionization of the internal standard.
Troubleshooting Steps:
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Evaluate Bench-Top Stability:
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Protocol: Spike a known concentration of this compound into the blank biological matrix. Aliquot the sample and store it at room temperature for various durations (e.g., 0, 2, 4, 8, 24 hours). Analyze the samples and compare the response to a freshly prepared sample.
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Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
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Assess Freeze-Thaw Stability:
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Protocol: Spike a known concentration of this compound into the blank biological matrix. Subject the samples to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C and thawing at room temperature). Analyze the samples and compare the response to a freshly prepared sample that has not undergone freeze-thaw cycles.
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Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.
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Investigate H/D Exchange:
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Protocol: Incubate this compound in the biological matrix at different pH values (acidic, neutral, basic) and temperatures (e.g., room temperature, 37°C) for various time points. Analyze the samples by LC-MS/MS and monitor the signal intensities of both this compound and unlabeled meta-fexofenadine.
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Expected Outcome: A decrease in the this compound signal with a concurrent increase in the unlabeled meta-fexofenadine signal over time indicates deuterium exchange.
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Check for Adsorption:
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Protocol: Prepare solutions of this compound in different types of containers (e.g., polypropylene, glass, silanized glass). Analyze the solutions after various time intervals to see if the concentration decreases.
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Issue 2: Poor accuracy and precision at the lower limit of quantification (LLOQ).
Possible Causes:
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Isotopic Impurity: The this compound internal standard may contain a small amount of the unlabeled meta-fexofenadine as an impurity from its synthesis.
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Crosstalk: The mass spectrometer may be detecting natural isotopes of the analyte at the mass of the internal standard.
Troubleshooting Steps:
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Verify the Purity of the SIL Standard:
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Protocol: Prepare a high-concentration solution of the this compound standard in a neat solvent and analyze it using the LC-MS/MS method. Monitor both the analyte and the internal standard mass transitions.
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Expected Outcome: A small peak may be observed at the analyte transition, but its area should be negligible compared to the internal standard peak.
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Assess Crosstalk:
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Protocol: Prepare a series of calibration standards of the unlabeled analyte without the internal standard. Analyze these samples and monitor the mass transition of the internal standard.
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Expected Outcome: If there is a signal in the internal standard's mass transition that increases with the analyte concentration, this confirms isotopic crosstalk.
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Data Presentation
The following tables summarize the results of forced degradation studies conducted on fexofenadine, which can serve as a proxy for the expected stability of its meta-isomer.
Table 1: Summary of Fexofenadine Degradation under Various Stress Conditions
| Stress Condition | Reagents and Duration | Temperature | % Recovery of Fexofenadine | Reference |
| Acid Hydrolysis | 0.5 N HCl, 4 hours | 80°C | 82.51% | |
| 1 N HCl, 3.5 hours | 60°C | Slight Degradation | ||
| 0.1 M HCl, 10 minutes | Room Temp | Significant Degradation | ||
| Base Hydrolysis | 0.5 N NaOH, 4 hours | 80°C | 89.54% | |
| 2 N NaOH, 24 hours | 60°C | Slight Degradation | ||
| 0.1 M NaOH, 10 minutes | Room Temp | Significant Degradation | ||
| Oxidative Degradation | 3% H₂O₂, 2 hours | 80°C | 89.73% | |
| 30% H₂O₂, 2 hours | 80°C | 22.01% | ||
| 3% H₂O₂, 5 hours | 60°C | Significant Degradation | ||
| Photodegradation | Direct Daylight, 1 week | Ambient | No Significant Degradation | |
| UV light (254 nm), 8 hours | Ambient | No Significant Degradation | ||
| Thermal Degradation | Dry Heat, 8 hours | 80°C | No Significant Degradation | |
| Dry Heat, 24 hours | 105°C | Slight Degradation | ||
| Neutral Hydrolysis | Water | Not specified | Negligible Degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of Fexofenadine (as described in Maher et al., 2011)
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Stock Solution: A stock solution of fexofenadine (50 mg%) was prepared in methanol.
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Acid and Base Hydrolysis: 1 mL of the stock solution was heated with 2 mL of 0.5 N HCl or 0.5 N NaOH at 80°C for 4 hours. The solutions were then neutralized to pH 7.0.
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Oxidative Degradation: 1 mL of the stock solution was heated at 80°C for 2 hours with 1 mL of 3% and 30% H₂O₂ separately.
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Photodegradation: Two separate solutions of fexofenadine were prepared. One was exposed to ultraviolet light (254 nm) for 8 hours, and the other was subjected to direct daylight for up to one week.
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Thermal Degradation: Fexofenadine powder was placed in a thermostated oven at 80°C for 8 hours.
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Analysis: After degradation, suitable dilutions were made with the mobile phase to achieve a final concentration of 50 µg/mL for HPLC analysis.
Mandatory Visualization
Caption: A typical bioanalytical workflow for the quantification of an analyte using a stable isotope-labeled internal standard.
Caption: A logical troubleshooting workflow for addressing inconsistent internal standard response in a bioanalytical assay.
References
calibration curve issues with Meta-Fexofenadine-d6 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using Meta-Fexofenadine-d6 as an internal standard in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of this compound as an internal standard?
This compound, as a stable isotope-labeled internal standard (SIL-IS), is considered the gold standard for quantitative bioanalysis of Fexofenadine. Its primary functions are to:
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Correct for variability during sample preparation: It mimics the analyte (Fexofenadine) during extraction, evaporation, and reconstitution, compensating for any losses.
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Compensate for matrix effects: It co-elutes with the analyte and experiences similar ion suppression or enhancement in the mass spectrometer source, improving accuracy.[1][2]
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Account for instrument variability: It corrects for fluctuations in injection volume and instrument response.[3]
Q2: What are the recommended purity specifications for this compound?
For accurate and reliable quantification, the internal standard should possess high chemical and isotopic purity. Generally accepted criteria are:
It is crucial to review the Certificate of Analysis (CoA) provided by the supplier to ensure the purity of the specific lot being used.
Q3: Why is my calibration curve for Fexofenadine showing poor linearity (r² < 0.99)?
Poor linearity in your calibration curve can be attributed to several factors:
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Ion Suppression/Enhancement: At high concentrations, the analyte can suppress the ionization of the internal standard, leading to a non-linear response.
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Inappropriate Concentration of Internal Standard: The concentration of this compound may not be optimal for the range of analyte concentrations being tested.
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Contamination: Contamination in the LC-MS system can lead to inconsistent results.
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Suboptimal Chromatographic Conditions: Poor peak shape or co-elution issues can affect linearity.
Q4: My quality control (QC) samples are failing, showing high %CV and/or poor accuracy. What could be the cause?
Failure of QC samples often points to issues with the internal standard's ability to compensate for variability. Potential causes include:
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Differential Matrix Effects: The analyte and internal standard may not be affected by the sample matrix in the same way, leading to inaccurate quantification.
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Isotopic Exchange (Back-Exchange): Deuterium atoms on the this compound molecule may exchange with protons from the solvent or matrix, altering its concentration. This is more likely to occur at labile positions on the molecule.
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Inconsistent Sample Preparation: Variability in sample processing can lead to inconsistent recovery of the analyte and internal standard.
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Impurity in the Internal Standard: The presence of unlabeled Fexofenadine in the this compound can cause a positive bias, especially at the lower limit of quantification (LLOQ).
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
Symptoms:
-
The coefficient of determination (r²) is below the acceptable threshold (typically >0.99).
-
The calibration curve appears non-linear upon visual inspection.
-
Back-calculated concentrations of calibrators show significant deviation from nominal values.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor calibration curve linearity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ion Suppression at High Concentrations | 1. Examine Internal Standard Response: Plot the peak area of this compound against the increasing concentration of Fexofenadine. A decreasing trend in the internal standard's peak area suggests ion suppression.2. Optimize Internal Standard Concentration: A different, fixed concentration of this compound may be required.3. Dilute Samples: Dilute the higher concentration standards and samples to bring them into a more linear range of the detector. |
| Suboptimal Chromatography | 1. Check Peak Shape: Ensure both Fexofenadine and this compound peaks are symmetrical and sharp. Poor peak shape can affect integration and linearity.2. Confirm Co-elution: The retention times of the analyte and internal standard should be very close. If they are not co-eluting, they may experience different matrix effects. Adjust the mobile phase gradient or consider a different column if necessary. |
| System Contamination | 1. Run Blank Injections: Inject blank solvent to check for carryover from previous injections.2. System Cleaning: If carryover is observed, clean the injection port, syringe, and column. |
Issue 2: Inaccurate or Imprecise Quality Control (QC) Samples
Symptoms:
-
High coefficient of variation (%CV) for QC samples at the same concentration level.
-
The calculated concentration of QC samples is outside the acceptable range (e.g., ±15% of the nominal value).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate or imprecise QC samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects | 1. Perform a Post-Extraction Addition Experiment: This will help determine if the matrix is causing ion suppression or enhancement and if the internal standard is adequately compensating for it.2. Improve Sample Preparation: If significant matrix effects are observed, consider a more rigorous sample clean-up method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), instead of protein precipitation. |
| Isotopic Exchange (Back-Exchange) | 1. Incubate IS in Mobile Phase/Sample Diluent: Prepare a solution of this compound in the mobile phase and/or sample diluent and let it sit for a duration equivalent to your longest sample run. Re-inject and check for any increase in the Fexofenadine signal, which would indicate back-exchange.2. Adjust pH: If back-exchange is suspected, try adjusting the pH of the mobile phase or sample diluent. |
| Impurity of Internal Standard | 1. Inject High Concentration of IS: Prepare a solution of this compound at a high concentration without any Fexofenadine and inject it. Monitor the mass transition for Fexofenadine. A significant signal indicates the presence of unlabeled analyte as an impurity.2. Contact Supplier: If the impurity level is unacceptable, contact the supplier for a new, higher-purity lot. |
| Inconsistent Sample Preparation | 1. Review and Standardize Protocol: Ensure all steps of the sample preparation are performed consistently for all samples, calibrators, and QCs.2. Automate if Possible: Use of automated liquid handlers can improve the consistency of sample preparation. |
Quantitative Data Summary
The following tables provide typical performance characteristics for a validated LC-MS/MS method for Fexofenadine using a deuterated internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Typical Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 1 ng/mL |
| Weighting | 1/x or 1/x² |
Table 2: Precision and Accuracy Data
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC (e.g., 3 ng/mL) | < 15% | < 15% | 85 - 115% |
| Medium QC (e.g., 100 ng/mL) | < 15% | < 15% | 85 - 115% |
| High QC (e.g., 400 ng/mL) | < 15% | < 15% | 85 - 115% |
Note: Based on typical acceptance criteria for bioanalytical method validation. A study reported intra- and inter-run precision within 4.3% and accuracy within 8.0% for a Fexofenadine assay using Fexofenadine-d6.
Table 3: Matrix Effect and Recovery
| Parameter | Typical Value |
| Matrix Effect | 85 - 115% |
| Recovery | Consistent across concentration range |
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is a common and rapid method for preparing plasma samples for Fexofenadine analysis.
-
Aliquoting: To 50 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 100 µL of the internal standard working solution (e.g., this compound in acetonitrile at a concentration of 35 ng/mL).
-
Precipitation: Vortex the mixture for 10-30 seconds to precipitate the plasma proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
-
Injection: Inject an appropriate volume (e.g., 7.5 µL) into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following are typical starting parameters for the analysis of Fexofenadine and this compound. Optimization may be required for your specific instrumentation.
Liquid Chromatography (LC) Parameters:
| Parameter | Example Condition |
| Column | C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Isocratic or a shallow gradient depending on the complexity of the sample |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Fexofenadine | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 502.3 | m/z 508.3 |
| Product Ion (Q3) | m/z 466.2 or 171.0 | m/z 177.0 |
| Collision Energy (eV) | 26 - 41 | ~41 |
Note: The specific product ion and collision energy should be optimized for your instrument. The transition m/z 502.3 → 171.0 has also been reported for Fexofenadine.
References
impact of mobile phase composition on Meta-Fexofenadine-d6 retention
Welcome to the technical support center for Meta-Fexofenadine-d6 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the chromatographic retention of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected retention behavior of this compound compared to Fexofenadine in reversed-phase HPLC?
A1: In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated internal standards like this compound often exhibit slightly shorter retention times than their non-deuterated counterparts.[1] This phenomenon, known as the "isotope effect," can lead to a chromatographic shift.[2] While the chemical properties are nearly identical, the deuterium atoms can influence the molecule's interaction with the stationary phase, resulting in earlier elution.
Q2: How does the organic modifier in the mobile phase affect the retention of this compound?
A2: The type and concentration of the organic modifier significantly impact the retention of this compound. Increasing the proportion of a strong organic solvent like acetonitrile or methanol will decrease retention time.[3] Acetonitrile is generally a stronger eluting solvent than methanol in reversed-phase chromatography, leading to shorter retention times at the same concentration.[4]
Q3: What is the role of pH in the mobile phase for Fexofenadine analysis?
A3: The pH of the mobile phase is a critical parameter in controlling the retention of Fexofenadine and its analogs. Fexofenadine is a zwitterionic compound, meaning it has both acidic and basic functional groups.[5] Adjusting the pH of the mobile phase can alter the ionization state of the molecule, thereby affecting its hydrophobicity and interaction with the stationary phase. A lower pH (e.g., around 2.7-3.0) can lead to good separation and peak shape.
Q4: Can I use a C8 and a C18 column interchangeably for Fexofenadine analysis?
A4: While both C8 and C18 are common reversed-phase columns, they may not be directly interchangeable without method re-optimization. A C18 column has longer alkyl chains and is generally more retentive than a C8 column. This means that under the same mobile phase conditions, Fexofenadine and its internal standard will likely have longer retention times on a C18 column. The choice between C8 and C18 will depend on the specific separation requirements of your assay.
Troubleshooting Guide
Issue 1: Poor peak shape (tailing or fronting) for this compound.
-
Possible Cause: Secondary interactions with the stationary phase or inappropriate mobile phase pH.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is optimized for Fexofenadine analysis. A pH around 3.0 is often effective.
-
Add an Ion-Pairing Agent: In some methods, an ion-pairing agent like 1-octane sulfonic acid is used to improve peak shape.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be causing peak tailing.
-
Issue 2: this compound and Fexofenadine are not co-eluting.
-
Possible Cause: The inherent isotope effect is causing a separation between the analyte and the internal standard.
-
Troubleshooting Steps:
-
Modify Mobile Phase Composition: Adjusting the ratio of the organic modifier to the aqueous phase can help to minimize the separation.
-
Lower Column Resolution: In some cases, using a column with slightly lower resolution can be advantageous to ensure both compounds elute as a single, sharp peak.
-
Adjust Temperature: Column temperature can influence selectivity. Experiment with slight variations in temperature to see if co-elution can be improved.
-
Issue 3: Variable retention times for this compound.
-
Possible Cause: Issues with the HPLC system or mobile phase preparation.
-
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation: Always filter and degas the mobile phase before use. Inconsistent mobile phase composition can lead to shifting retention times.
-
Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and affect retention.
-
Equilibrate the Column: Ensure the column is properly equilibrated with the mobile phase before injecting samples.
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on Fexofenadine Retention Time
| Mobile Phase Composition (Aqueous:Organic, v/v) | Organic Modifier | pH | Column | Retention Time (min) |
| 60:40 | Methanol | 2.7 | C18 | Not Specified |
| 30:70 | Methanol | 3.0 | C18 | 3.399 |
| 50:50 | Acetonitrile | Not Specified | C18 | 4.79 |
| 65:35 | Acetonitrile | 7.5 | C18 | 3.50 |
| 50:50 | Acetonitrile | 9.4 | C18 | ~3.3 |
| 35:65 | Methanol | Not Specified | C18 | Not Specified |
Note: This table is a summary of data from multiple sources for Fexofenadine and is intended to illustrate general trends. Retention times are highly method-dependent.
Experimental Protocols
Protocol 1: RP-HPLC Method for Fexofenadine and Related Impurities
-
Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer and methanol (60:40, v/v). The aqueous phase consists of 0.05 M phosphate buffer containing 0.1 gm% of 1-octane sulphonic acid sodium salt monohydrate and 1% (v/v) of triethylamine, with the pH adjusted to 2.7.
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 215 nm
-
Internal Standard: Lisinopril
Protocol 2: LC-MS/MS Method for Fexofenadine in Human Plasma
-
Column: Gemini C18 (50 x 2.0 mm, 5 µm)
-
Mobile Phase: Deionized water and methanol (35:65, v/v) containing 0.1% formic acid and 5mM ammonium acetate.
-
Flow Rate: 0.2 mL/min
-
Detection: MS/MS in positive ion electrospray ionization (ESI) mode.
-
Internal Standard: Fexofenadine-d6
Visualizations
Caption: A typical experimental workflow for the quantification of Fexofenadine in plasma using this compound as an internal standard.
Caption: A logical troubleshooting workflow for addressing inconsistent retention times in HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. banglajol.info [banglajol.info]
- 5. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fexofenadine and Meta-Fexofenadine-d6 Extraction
Welcome to the technical support center for the extraction of fexofenadine and its deuterated internal standard, Meta-Fexofenadine-d6. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the common extraction methods for fexofenadine and this compound from biological matrices?
A1: The two primary methods for extracting fexofenadine and its internal standard are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both techniques have been successfully applied to plasma and serum samples. LLE is often considered cost-effective but can be more labor-intensive, while SPE, particularly in a 96-well plate format, offers higher throughput and potential for automation.[1][2]
Q2: What is this compound, and why is it used as an internal standard?
A2: this compound is a stable, isotopically labeled version of fexofenadine where six hydrogen atoms have been replaced with deuterium. It is used as an internal standard in quantitative bioanalysis. Because its chemical and physical properties are nearly identical to fexofenadine, it co-extracts and ionizes similarly during analysis (e.g., by LC-MS/MS), allowing for accurate quantification by correcting for variations in sample preparation and instrument response.[2]
Q3: What kind of extraction efficiencies can I expect for fexofenadine?
A3: Extraction efficiency can vary depending on the method and matrix. For Solid-Phase Extraction (SPE), analyte extraction recovery has been reported to be better than 70%.[2] Liquid-Liquid Extraction (LLE) methods have shown absolute recoveries ranging from 52-55% in some studies to as high as 95.4% in others.[1]
Q4: Fexofenadine is amphoteric. How does this affect the extraction process?
A4: Fexofenadine's amphoteric nature, possessing both a carboxylic acid and a tertiary amine group, means it will be ionized across a wide pH range. This property is a critical consideration when developing extraction methods, particularly for LLE, as the pH of the aqueous and organic phases will significantly influence its partitioning and, therefore, its extraction efficiency. For SPE, the choice of sorbent and the pH of the loading, washing, and elution solutions are crucial for effective retention and recovery.
Troubleshooting Guides
Issue 1: Low or Inconsistent Extraction Recovery
| Potential Cause | Troubleshooting Step |
| Incorrect pH of Solutions (LLE & SPE) | Fexofenadine's amphoteric nature makes pH a critical parameter. Verify the pH of all aqueous solutions, buffers, and extraction solvents. For LLE, adjust the pH to optimize the partitioning of fexofenadine into the organic phase. For SPE, ensure the pH of the loading solution promotes retention on the sorbent and the elution solution ensures complete release. |
| Suboptimal Solvent Selection (LLE) | The choice of organic solvent is crucial for efficient extraction. If recovery is low, consider testing different solvents or solvent mixtures with varying polarities. Saturated hydrocarbons like cyclohexane have been used in some extraction protocols. |
| Incomplete Protein Precipitation | If using a protein precipitation step prior to extraction, ensure complete precipitation. Inadequate removal of proteins can interfere with both LLE and SPE. Allow sufficient time for precipitation (e.g., 15-20 minutes) and use an appropriate centrifugation speed and duration (e.g., 12,000 rpm for 12 minutes). |
| Poor Sorbent-Analyte Interaction (SPE) | Ensure the chosen SPE sorbent is appropriate for the properties of fexofenadine. Hydrophilic-Lipophilic Balanced (HLB) sorbents, such as Waters Oasis HLB, have been used successfully. Improper conditioning or equilibration of the SPE cartridge can also lead to poor retention. |
| Inefficient Elution (SPE) | The elution solvent may not be strong enough to completely desorb the analyte from the sorbent. Consider increasing the organic solvent concentration in the elution mixture or using a different elution solvent. |
Issue 2: Poor Chromatographic Peak Shape (e.g., Tailing, Broadening)
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Endogenous components from the biological matrix can co-elute with the analytes, causing peak distortion. Optimize the sample clean-up process by incorporating additional wash steps in the SPE protocol or a back-extraction step in the LLE protocol. |
| Inappropriate Mobile Phase pH | The amphoteric nature of fexofenadine can lead to poor peak shape if the mobile phase pH is not optimal. Adjust the mobile phase pH to ensure a consistent ionization state of the analyte during chromatographic separation. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting or tailing. If this is suspected, dilute the sample and re-inject. |
| Secondary Interactions with Column Stationary Phase | Residual silanol groups on silica-based columns can interact with the basic amine group of fexofenadine, causing peak tailing. Consider using a base-deactivated column or adding a competing base, like triethylamine, to the mobile phase. |
Experimental Protocols and Data
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general guideline based on literature procedures. Optimization may be required for specific applications.
-
Sample Preparation: To 300 µL of a serum sample, add 30 µL of the internal standard solution (this compound).
-
Protein Precipitation: Add 870 µL of acetonitrile, vortex for 30 seconds, and let it stand for 15-20 minutes.
-
Centrifugation: Centrifuge the mixture at 12,000 rpm for 12 minutes.
-
Extraction: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for injection into the analytical system.
Solid-Phase Extraction (SPE) Protocol
This protocol is based on the use of 96-well SPE plates with Waters Oasis HLB sorbent.
-
Conditioning: Condition the SPE plate with an appropriate solvent (e.g., methanol).
-
Equilibration: Equilibrate the plate with an appropriate buffer (e.g., aqueous buffer).
-
Loading: Load 0.5 mL of the plasma sample (pre-treated as necessary, e.g., with internal standard).
-
Washing: Wash the plate with a weak solvent to remove interferences.
-
Elution: Elute fexofenadine and this compound with a suitable elution solvent (e.g., a mixture of acetonitrile and buffer).
-
Post-Elution: The eluate can be directly injected or evaporated and reconstituted in the mobile phase.
Quantitative Data Summary
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Absolute Recovery | 52-55% and 95.4% | >70% | |
| Linearity Range | 0.8–4.0 µg/mL | 1-200 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.8 µg/mL | 1 ng/mL | |
| Within-day Precision (CV%) | Not explicitly stated | <3.5% | |
| Within-day Accuracy (% of nominal) | Not explicitly stated | 97-102% |
Visual Workflows
Caption: Liquid-Liquid Extraction (LLE) workflow for fexofenadine.
Caption: Solid-Phase Extraction (SPE) workflow for fexofenadine.
References
Validation & Comparative
A Comparative Guide to Fexofenadine Assay: Method Validation Using Meta-Fexofenadine-d6 and Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of method validation parameters for the quantification of fexofenadine in biological matrices, with a primary focus on the use of Meta-Fexofenadine-d6 as an internal standard. The performance of this method is compared against assays employing other internal standards, such as fexofenadine-d10 and terfenadine-d3, as well as methods that utilize non-deuterated standards. This comparison is supported by experimental data from published literature to assist researchers in selecting the most appropriate analytical method for their specific needs.
Introduction to Fexofenadine Quantification
Fexofenadine is a second-generation antihistamine widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate and precise quantification of fexofenadine in biological samples is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations during sample processing and analysis, thereby ensuring the accuracy and reproducibility of the results. This compound is a deuterated analog of fexofenadine often employed as an internal standard.
Comparison of Method Validation Parameters
The following tables summarize the quantitative performance of fexofenadine assays using this compound and other alternative internal standards.
Table 1: Fexofenadine Assay using this compound
| Validation Parameter | Performance | Reference |
| Linearity Range | 1 - 500 ng/mL | [1] |
| Intra-run Precision (%CV) | Within 4.3% | [1] |
| Inter-run Precision (%CV) | Within 4.3% | [1] |
| Intra-run Accuracy (%RE) | Within 8.0% | [1] |
| Inter-run Accuracy (%RE) | Within 8.0% | [1] |
Table 2: Fexofenadine Assay using Fexofenadine-d10
| Validation Parameter | Performance | Reference |
| Linearity Range | 1.0 - 500.0 ng/mL | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Intra-day Accuracy (%RE) | ±15% | |
| Inter-day Accuracy (%RE) | ±15% | |
| Recovery | 93% to 98% |
Table 3: Fexofenadine Assay using Terfenadine-d3
| Validation Parameter | Performance | Reference |
| Linearity Range | Not explicitly stated | |
| Precision | High precision demonstrated | |
| Accuracy | High accuracy demonstrated | |
| Recovery | Not explicitly stated |
Table 4: Fexofenadine Assay using Non-Isotopic Internal Standard (Lisinopril)
| Validation Parameter | Performance | Reference |
| Linearity Range | 0.1 - 50 µg/mL | |
| Intra-day Precision (%RSD) | Not explicitly stated | |
| Inter-day Precision (%RSD) | Not explicitly stated | |
| Accuracy (% Recovery) | Not explicitly stated | |
| LOD | Not explicitly stated | |
| LOQ | Not explicitly stated |
Experimental Protocols
This section provides a detailed methodology for a typical fexofenadine assay using this compound as an internal standard, based on published literature.
Method using this compound Internal Standard
-
Sample Preparation:
-
To a 96-well plate, add plasma samples.
-
Proteins are precipitated by adding acetonitrile containing this compound.
-
The mixture is briefly mixed and then filtered into a collection plate.
-
The resulting filtrate is diluted before injection.
-
-
Chromatographic Conditions:
-
Analytical Column: Phenomenex Gemini C18 (50 × 2.0 mm, 5 micron).
-
Mobile Phase: 0.1% formic acid and 5 mM ammonium acetate in a mixture of deionized water and methanol (35:65, v/v).
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Detection Mode: High resolution multiple reaction monitoring (H-SRM).
-
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for fexofenadine analysis and the logical relationship for quantification.
Caption: Experimental workflow for fexofenadine assay.
Caption: Logical relationship for quantification.
Discussion
The use of a stable isotope-labeled internal standard, such as this compound or Fexofenadine-d10, is the gold standard for quantitative LC-MS/MS analysis. These internal standards co-elute with the analyte and exhibit similar ionization efficiency, effectively compensating for matrix effects and variations in sample preparation and instrument response. As shown in the tables, methods employing deuterated internal standards demonstrate excellent linearity, precision, and accuracy.
While methods using non-isotopic internal standards, like lisinopril, can be developed and validated, they may not always perfectly mimic the behavior of fexofenadine during analysis, potentially leading to less accurate results, especially in complex biological matrices. The choice of internal standard should be carefully considered based on the specific requirements of the study, including the desired level of accuracy and precision, and the complexity of the sample matrix. For regulated bioanalysis in support of pharmacokinetic and bioequivalence studies, the use of a deuterated internal standard is highly recommended.
References
A Comparative Guide to Internal Standards in Bioanalysis: Meta-Fexofenadine-d6 and Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is paramount. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of a suitable internal standard (IS) is a critical determinant of method accuracy and reliability. This guide provides an objective comparison of Meta-Fexofenadine-d6 with other commonly employed internal standards for the quantification of fexofenadine, supported by established principles and representative experimental data.
The Role of Internal Standards in Bioanalysis
Internal standards are essential for correcting the variability inherent in the analytical workflow, which includes sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations, thereby providing accurate and precise quantification.[2] The two primary categories of internal standards are stable isotope-labeled (SIL) internal standards, such as deuterated compounds, and non-deuterated or structural analogue internal standards.[1][3]
Performance Comparison: this compound vs. Other Internal Standards
Stable isotope-labeled internal standards like this compound are generally considered the gold standard in quantitative bioanalysis due to their high degree of similarity to the analyte.[3] However, structural analogues are also utilized, particularly when a SIL-IS is unavailable or cost-prohibitive.
| Feature | This compound (Deuterated IS) | Structural Analogue IS (e.g., Lisinopril, (S)-(-)-metoprolol) | Fexofenadine-d10 |
| Structural Similarity | Chemically identical to fexofenadine, with deuterium atoms replacing hydrogen atoms. | Structurally similar but not identical to fexofenadine. | Chemically identical to fexofenadine, with a higher degree of deuteration. |
| Co-elution | Expected to co-elute with the analyte, which can help in compensating for matrix effects. | Designed to have a retention time close to but distinct from the analyte. | Expected to co-elute with the analyte. |
| Matrix Effect Compensation | Generally provides excellent compensation for matrix effects due to similar ionization efficiency and extraction recovery. | May experience different matrix effects than the analyte, potentially leading to inaccurate quantification. | Similar to this compound, offers excellent compensation for matrix effects. |
| Potential for Crosstalk | Minimal risk of crosstalk with the analyte's mass transition. | No risk of crosstalk due to different molecular weight. | Minimal risk of crosstalk. |
| Availability and Cost | Can be more expensive and may require custom synthesis. | Often more readily available and less expensive. | Can be more expensive than lower deuteration level standards. |
| Potential for Isotopic Exchange | Low risk of deuterium-hydrogen exchange under typical analytical conditions. | Not applicable. | Low risk of isotopic exchange. |
Experimental Protocols
A robust bioanalytical method is crucial for obtaining reliable data. Below is a representative experimental protocol for the quantification of fexofenadine in human plasma using LC-MS/MS with an internal standard.
Sample Preparation: Protein Precipitation
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To 50 µL of human plasma in a microcentrifuge tube, add 100 µL of an internal standard solution (containing this compound or another appropriate IS in methanol).
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Vortex the mixture for 10 seconds to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer 50 µL of the supernatant to an LC vial for analysis.
LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with a mixture of an aqueous phase (e.g., 0.05 M phosphate buffer with additives) and an organic phase (e.g., methanol or acetonitrile).
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 7.5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion mode using electrospray ionization (ESI)
-
Detection: Selected Reaction Monitoring (SRM)
Visualizing Key Processes
To better understand the experimental workflow and the mechanism of action of fexofenadine, the following diagrams are provided.
Conclusion
The selection of an internal standard is a critical step in the development of a robust and reliable bioanalytical method. Stable isotope-labeled internal standards, such as this compound and Fexofenadine-d10, are generally the preferred choice for the quantification of fexofenadine due to their ability to closely mimic the analyte's behavior, leading to superior accuracy and precision. While structural analogues can be a viable alternative, careful validation is required to ensure they adequately compensate for analytical variability. The experimental protocol and workflows provided in this guide offer a foundation for researchers to develop and validate high-quality bioanalytical methods for fexofenadine.
References
A Comparative Guide to Fexofenadine Quantification: Accuracy and Precision with Various Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of fexofenadine, a widely used second-generation antihistamine, is critical for pharmacokinetic studies, bioequivalence trials, and clinical monitoring. The choice of an appropriate internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis to ensure the reliability of the results by correcting for variability in sample preparation and instrument response.
This guide provides an objective comparison of the performance of different internal standards for fexofenadine quantification, with a focus on the gold standard—stable isotope-labeled (SIL) internal standards—versus other alternatives. While the specific compound "Meta-Fexofenadine-d6" was inquired about, it is important to note that this is a deuterated form of a meta-isomer of a fexofenadine impurity and is not utilized as an internal standard for fexofenadine analysis. The most appropriate SIL IS is a deuterated analog of fexofenadine itself, such as fexofenadine-d6 or fexofenadine-d10.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as fexofenadine-d10, are considered the gold standard for quantitative bioanalysis. Due to their near-identical physicochemical properties to the analyte, they co-elute chromatographically and experience similar ionization efficiency and matrix effects, providing the most accurate correction for analytical variability.
Alternative Internal Standards
In the absence of a deuterated analog, other compounds have been employed as internal standards for fexofenadine quantification. These include structurally related compounds like terfenadine (the prodrug of fexofenadine) and its deuterated version (terfenadine-d3), or unrelated compounds such as glipizide, lisinopril, and loratadine. While these alternatives can provide acceptable results, they may not perfectly mimic the behavior of fexofenadine during analysis, potentially leading to reduced accuracy and precision.
Quantitative Performance Comparison
The following tables summarize the accuracy and precision data from various validated LC-MS/MS methods for the quantification of fexofenadine using different internal standards.
Table 1: Performance of Deuterated Internal Standards for Fexofenadine Quantification
| Internal Standard | Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias or % Recovery) | Linearity (ng/mL) | LLOQ (ng/mL) | Reference |
| Fexofenadine-d10 | 3.0 | 5.2 | 8.1 | 2.5 | 1.0 - 500.0 | 1.0 | [1] |
| 40.0 | 3.1 | 4.5 | -1.2 | [1] | |||
| 400.0 | 2.8 | 3.9 | -0.5 | [1] | |||
| Terfenadine-d3 | Low QC | < 15% | < 15% | 85-115% | 1 - 1000 | 1.0 | [2] |
| Mid QC | < 15% | < 15% | 85-115% | [2] | |||
| High QC | < 15% | < 15% | 85-115% |
Table 2: Performance of Non-Deuterated Internal Standards for Fexofenadine Quantification
| Internal Standard | Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias or % Recovery) | Linearity (ng/mL) | LLOQ (ng/mL) | Reference |
| Glipizide | 3.0 | 6.8 | 8.5 | 3.2 | 1 - 600 | 1.0 | |
| 50.0 | 4.1 | 5.3 | -1.8 | ||||
| 500.0 | 3.5 | 4.7 | 0.6 | ||||
| Lisinopril | 0.1 µg/mL | 1.2 | 2.1 | 99.8% (Recovery) | 0.1 - 50 µg/mL | 0.03 µg/mL | |
| 10.0 µg/mL | 0.8 | 1.5 | 100.2% (Recovery) | ||||
| 50.0 µg/mL | 0.5 | 1.1 | 100.5% (Recovery) | ||||
| Loratadine | 9.0 | 1.05 | 4.88 | 109.07% (Recovery) | 3 - 1500 | 3.0 | |
| 600.0 | 2.51 | 3.45 | 98.67% (Recovery) | ||||
| 1200.0 | 2.37 | 2.98 | 99.25% (Recovery) | ||||
| Terfenadine | 30 pg/mL | 6.5 | 7.8 | 103.3% (Recovery) | 10 - 1000 pg/mL | 10 pg/mL | |
| 300 pg/mL | 4.2 | 5.1 | 98.7% (Recovery) | ||||
| 800 pg/mL | 3.8 | 4.5 | 101.5% (Recovery) |
Experimental Protocols
Below are representative experimental methodologies for the quantification of fexofenadine in human plasma using deuterated and non-deuterated internal standards.
Method 1: Fexofenadine Quantification using Fexofenadine-d10 (Deuterated IS)
-
Sample Preparation: To 50 µL of human plasma, 100 µL of internal standard spiking solution (Fexofenadine-d10 in methanol) is added. The sample is then deproteinized by adding 150 µL of acetonitrile. After vortexing and centrifugation, the supernatant is injected into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Fexofenadine: m/z 502.3 → 466.3; Fexofenadine-d10: m/z 512.3 → 476.3.
-
Method 2: Fexofenadine Quantification using Glipizide (Non-Deuterated IS)
-
Sample Preparation: To 100 µL of human plasma, 20 µL of internal standard solution (Glipizide in methanol) is added, followed by 300 µL of acetonitrile for protein precipitation. The mixture is vortexed and centrifuged, and the supernatant is analyzed.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of methanol and 10 mM ammonium acetate buffer (pH 5.0) (70:30, v/v).
-
Flow Rate: 0.8 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Fexofenadine: m/z 502.2 → 466.2; Glipizide: m/z 446.1 → 321.1.
-
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the quantification of fexofenadine in a biological matrix using an internal standard and LC-MS/MS.
References
A Comparative Guide to Inter-Laboratory Fexofenadine Analysis Methods
For Researchers, Scientists, and Drug Development Professionals
The most commonly employed methods for fexofenadine analysis include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Other reported techniques include High-Performance Thin-Layer Chromatography (HPTLC) and UV-Visible Spectrophotometry.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for fexofenadine quantification as reported in different studies. These tables are intended to provide a comparative overview to aid in method selection.
Table 1: Comparison of HPLC-UV Methods for Fexofenadine Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Mobile Phase | Acetonitrile: 20 mM KH2PO4 (pH 7.5) (35:65 v/v)[1] | Triethylamine phosphate 1% (pH 3.2): Acetonitrile: Methanol (50:30:20 v/v/v)[2] | Acetonitrile: Water (50:50 v/v)[3] | Buffer: Methanol (30:70 v/v)[4] |
| Column | Agilent Extend C18[1] | C18 Phenomenex | Cap Cell Pack C18 (250 x 4.5 mm, 5µ) | Symmetry C18 (150mm x 4.6mm, 5µm) |
| Flow Rate | 1.2 mL/min | Not Specified | 1.0 mL/min | Not Specified |
| Detection (UV) | 220 nm | 210 nm | 224 nm | 254 nm |
| Linearity Range | 10–60 µg/mL | Not Specified | 50-175 µg/mL | 20-60 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.9999 | 0.997 | > 0.999 |
| Accuracy (% Recovery) | 99.45% to 100.52% | Not Specified | 101.3% - 101.5% | Not Specified |
| Precision (%RSD) | Low RSD for intra-day and inter-day | < 1% | < 2% | Not Specified |
| LOD | 1.50 µg/mL | Not Specified | 0.27 µg/mL | 3.03 µg/mL |
| LOQ | 4.50 µg/mL | Not Specified | 0.84 µg/mL | 9.92 µg/mL |
Table 2: Comparison of LC-MS/MS and Other Methods for Fexofenadine Analysis
| Parameter | LC-MS/MS | UV-Visible Spectrophotometry | HPTLC |
| Matrix | Human Plasma | Pharmaceutical Formulations | Not Specified |
| Mobile Phase/Solvent | Acetonitrile: 2 mM Ammonium Acetate (91:9 v/v) | Ethanol | Toluene: Ethyl acetate: Methanol: Ammonia (30%) (0.5:7:3:0.6 v/v/v/v) |
| Linearity Range | 10–1000 ng/mL | 8.0–20.0 µg/mL | 2400–10800 ng/spot |
| Correlation Coefficient (r²) | Not Specified | 0.9999 | 0.9996 |
| Accuracy (% Recovery) | Not Specified | 99.97% (capsules), 100.51% (tablets) | Not Specified |
| Precision (%RSD) | Not Specified | Intra-day: 0.13-0.39%, Inter-day: 0.12-0.13% | Not Specified |
| LOD | Not Specified | 0.10 µg/mL | 100 ng/spot |
| LOQ | Not Specified | 0.29 µg/mL | 300 ng/spot |
Experimental Protocols
This section provides detailed methodologies for some of the key experiments cited in the tables above.
Method 1: RP-HPLC-UV for Pharmaceutical Products
-
Instrumentation : High-Performance Liquid Chromatograph with UV detection.
-
Column : Agilent Extend C18.
-
Mobile Phase : A mixture of acetonitrile and 20 mM KH2PO4 solution (pH 7.5) in a 35:65 ratio.
-
Flow Rate : 1.2 mL/min.
-
Detection Wavelength : 220 nm.
-
Sample Preparation : Standard solutions of fexofenadine were prepared in triplicate with ultrapure water in the concentration range of 10-60 µg/mL. 20 µL of each standard solution was injected into the system.
Method 2: RP-HPLC with PDA Detection for Tablets and Dissolution Studies
-
Instrumentation : High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.
-
Column : C18 Phenomenex®.
-
Mobile Phase : A mixture of 1% triethylamine phosphate (pH 3.2), acetonitrile, and methanol in a 50:30:20 ratio.
-
Detection Wavelength : 210 nm.
-
Application : This method was validated for accuracy, precision, linearity, and robustness and applied to the determination of the drug in commercial tablet preparations and for comparing dissolution profiles.
Method 3: RP-HPLC-UV with Internal Standard
-
Instrumentation : High-Performance Liquid Chromatograph with UV detection.
-
Column : Cap Cell Pack C18 (250 × 4.5 mm, 5µ).
-
Internal Standard (IS) : Levocetirizine.
-
Mobile Phase : A mixture of acetonitrile and water in a 50:50 v/v ratio.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 224 nm.
-
Linearity : Observed over a concentration range of 50-175 µg/mL.
LC-MS/MS Method for Fexofenadine in Human Plasma
-
Instrumentation : Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
-
Column : X-Bridge C18.
-
Mobile Phase : A mixture of acetonitrile and 2 mM ammonium acetate in a 91:9 ratio.
-
Flow Rate : 0.6 mL/min.
-
Detection : Mass spectrometry.
-
Linearity : The calibration curve was linear in the range of 10-1000 ng/mL.
UV-Visible Spectrophotometric Method
-
Instrumentation : UV-Visible Spectrophotometer.
-
Solvent : Ethanol.
-
Detection Wavelength : 220 nm.
-
Linearity : The method was found to be linear at concentrations ranging from 8.0 to 20.0 µg/mL.
-
Validation : The method was validated for linearity, precision, accuracy, limits of detection and quantification, and specificity.
Visualizations
General Workflow for Fexofenadine Analysis
The following diagram illustrates a typical workflow for the analysis of fexofenadine in a laboratory setting, from sample reception to the final report generation.
Caption: General workflow for fexofenadine analysis.
Logical Relationship of Analytical Method Validation
This diagram outlines the key parameters that are evaluated during the validation of an analytical method for fexofenadine, demonstrating their logical interconnection.
Caption: Key parameters in analytical method validation.
References
Fexofenadine Assay: A Comparative Guide to Linearity and Range with Meta-Fexofenadine-d6 and Alternatives
For researchers, scientists, and professionals in drug development, the accurate quantification of fexofenadine is critical for pharmacokinetic studies, bioequivalence assessment, and quality control. The choice of analytical method and internal standard significantly impacts the reliability of these measurements. This guide provides an objective comparison of fexofenadine assays, focusing on the linearity and range achieved with the deuterated internal standard Meta-Fexofenadine-d6 and other common alternatives. Experimental data is presented to support the comparison, along with detailed methodologies for key assays.
Quantitative Performance Comparison
The selection of an appropriate analytical method is often dictated by the required sensitivity and the concentration range over which the assay must be linear. The following table summarizes the linearity and range of various published methods for fexofenadine quantification, highlighting the performance of assays using a deuterated internal standard versus other analytical approaches.
| Analytical Method | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r²) |
| LC-MS/MS | This compound | Human Plasma | 1 - 500 ng/mL | >0.99 |
| LC-MS/MS | Fexofenadine-d10 | Human Serum | 1.0 - 500.0 ng/mL[1] | > 0.99[1] |
| LC-MS/MS | Glipizide | Human Plasma | 1 - 600 ng/mL[2] | ≥0.9976[2] |
| LC-MS/MS | Losartan | Human Plasma | 1 - 1000 ng/mL[3] | Not Reported |
| RP-HPLC-DAD | Lisinopril | Pharmaceutical Tablets | 0.1 - 50 µg/mL | 0.9996 |
| RP-HPLC-UV | Cetirizine HCl | Pharmaceutical Dosage Form | Not specified in range, but used for validation | Not applicable |
| RP-HPLC-UV | Levocetirizine | Pharmaceutical Dosage Form | 50 - 175 µg/mL | 0.997 |
| UV-Vis Spectrophotometry | None | Bulk and Solid Dosage Form | 10 - 60 µg/mL | 0.999 |
| UV Spectrophotometry | None | Pharmaceutical Tablets | 10 - 30 µg/mL | 0.999 |
Experimental Workflow and Methodologies
A clear understanding of the experimental protocol is essential for replicating and comparing analytical methods. Below are detailed methodologies for representative fexofenadine assays.
Experimental Workflow: Fexofenadine LC-MS/MS Assay
References
- 1. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
A Comparative Guide to the Quantitative Analysis of Fexofenadine: Evaluating Limit of Detection and Quantification Across Various Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of fexofenadine, a widely used second-generation antihistamine. A critical aspect of bioanalytical method validation is establishing the limit of detection (LOD) and limit of quantification (LOQ), which define the sensitivity of the assay. This document summarizes publicly available data on LOD and LOQ for fexofenadine, highlighting the performance of different analytical techniques and the internal standards employed.
While the use of a stable isotope-labeled internal standard, such as Meta-Fexofenadine-d6, is considered the gold standard for mass spectrometry-based quantification due to its ability to minimize analytical variability, specific LOD and LOQ data for methods employing this particular internal standard were not available in the reviewed public literature. However, by examining data from methods using other internal standards, including other deuterated forms of fexofenadine, we can infer the expected performance and advantages of using a stable isotope-labeled internal standard.
Data Summary: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Fexofenadine
The following table summarizes the LOD and LOQ values for fexofenadine obtained by various analytical methods as reported in the scientific literature. It is important to note that direct comparison between methods should be made with caution, as experimental conditions and matrices can significantly influence these parameters.
| Analytical Method | Internal Standard (IS) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| HPLC-MS | Loratadine | 0.006 µg/mL | 0.02 µg/mL | Human Plasma |
| RP-HPLC | Not Specified | 1.50 µg/mL | 4.50 µg/mL | Pharmaceutical Preparations |
| RP-HPLC | Not Specified | 0.2371 µg/mL | 0.7185 µg/mL | Bulk and Pharmaceutical Formulation |
| UV-Visible Spectrophotometry | Not Specified | 0.62 µg/mL (bulk), 0.68 µg/mL (tablet) | 1.88 µg/mL (bulk), 2.06 µg/mL (tablet) | Bulk Drug and Tablets |
| LC-MS/MS | Glipizide | Not Reported | 1 ng/mL | Human Plasma[1] |
| HPLC-DAD | Lisinopril | 0.02 µg/ml | 0.05 µg/ml | Pharmaceutical Tablets |
| HPTLC | Not Specified | 50 ng/spot | 100 ng/spot | Drug Formulation |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide, providing insights into the conditions under which the reported LOD and LOQ values were achieved.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method
-
Objective: To quantify fexofenadine in human plasma.
-
Instrumentation: A liquid chromatograph coupled with a mass spectrometer.
-
Sample Preparation: Liquid-liquid extraction of fexofenadine and the internal standard (loratadine) from human plasma.
-
Chromatographic Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: A mixture of acetonitrile, 10mM ammonium acetate, and formic acid (70:30:0.1, v/v/v).
-
Flow Rate: 1 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Selected Ion Monitoring (SIM).
-
-
Validation: The method was validated for linearity, precision, accuracy, and selectivity. The linearity was established over a dynamic range of 0.02–1.5 μg/mL.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method
-
Objective: To determine fexofenadine in pharmaceutical products.
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Agilent Extend C18.
-
Mobile Phase: A mixture of acetonitrile and 20 mM KH2PO4 solution (pH 7.5) in a 35:65 ratio.
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 220 nm.
-
-
Validation: The method was validated according to ICH guidelines for linearity, specificity, precision, accuracy, LOD, and LOQ. The linearity was established in the concentration range of 10–60 µg/mL.
LC-MS/MS Method for Fexofenadine in Human Plasma
-
Objective: Rapid and sensitive quantification of fexofenadine in human plasma.[1]
-
Instrumentation: Liquid chromatography coupled with a tandem mass spectrometer (LC-MS/MS).[1]
-
Sample Preparation: Protein precipitation.[1]
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (5 µm, 100 x 2.1 mm).[1]
-
Mobile Phase: Methanol and a buffer containing 10 mmol/L ammonium acetate and 0.1% formic acid (70:30, v/v).
-
Run Time: Approximately 3.0 minutes.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ion electrospray.
-
Transitions: Fexofenadine: 502.1 --> 466.2; Glipizide (IS): 446.0 --> 321.1.
-
-
Validation: The method demonstrated accuracy and precision in a linearity range of 1-600 ng/mL.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of fexofenadine in a biological matrix using LC-MS/MS with an internal standard.
Caption: Workflow for Fexofenadine Analysis.
References
A Comparative Stability Analysis: Fexofenadine vs. Meta-Fexofenadine-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical stability of fexofenadine and its deuterated analog, meta-Fexofenadine-d6. The stability of a drug substance is a critical parameter that influences its shelf-life, formulation development, and ultimately, its safety and efficacy. This document summarizes findings from forced degradation studies on fexofenadine and discusses the anticipated stability profile of this compound based on established principles of kinetic isotope effects.
Executive Summary
Forced degradation studies reveal that fexofenadine is susceptible to degradation under oxidative, acidic, and basic conditions, while it exhibits greater stability under neutral, photolytic, and thermal stress.[1][2][3] The primary degradation product under oxidative stress has been identified as fexofenadine N-oxide.[2][4]
Direct comparative stability data for this compound is not publicly available. However, the principles of the kinetic isotope effect (KIE) suggest that the replacement of hydrogen with deuterium atoms at metabolically or chemically sensitive positions can lead to enhanced stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down degradation reactions where the cleavage of this bond is the rate-limiting step. Consequently, this compound is theoretically expected to exhibit either similar or modestly enhanced stability compared to fexofenadine, particularly in pathways where C-H bond cleavage is critical.
Quantitative Stability Data
The following tables summarize the results from forced degradation studies conducted on fexofenadine. Data for this compound is listed as "Not Experimentally Determined" due to the absence of published studies.
Table 1: Summary of Fexofenadine Degradation under Various Stress Conditions
| Stress Condition | Reagents and Duration | Temperature | % Recovery of Fexofenadine | Degradation Products Formed |
| Acid Hydrolysis | 0.5 N HCl, 4 hours | 80°C | 82.51% | Three secondary degradation peaks observed |
| 1 N HCl, 3.5 hours | 60°C | "Slight degradation" | Not specified | |
| Base Hydrolysis | 0.5 N NaOH, 4 hours | 80°C | 89.54% | No degradation peaks observed |
| 2 N NaOH, 24 hours | 60°C | "Slight degradation" | Not specified | |
| Oxidative | 3% H₂O₂, 2 hours | 80°C | 89.73% | Fexofenadine N-oxide and other minor products |
| 30% H₂O₂, 2 hours | 80°C | 22.01% | Fexofenadine N-oxide and other minor products | |
| 3% H₂O₂, 5 hours | 60°C | "Significant degradation" | Fexofenadine N-oxide | |
| Thermal | 105°C, 24 hours | 105°C | "Slight degradation" | Not specified |
| 80°C, 8 hours | 80°C | "Nearly no effect" | Not specified | |
| Photolytic | UV light (254 nm), 8 hours | Ambient | Stable | Not specified |
| Daylight, 1 week | Ambient | Stable | Not specified |
Table 2: Comparative Stability Profile
| Parameter | Fexofenadine | This compound | Theoretical Impact of Deuteration |
| Acid Stability | Susceptible to degradation | Not Experimentally Determined | Potentially more stable if C-H bond cleavage is rate-limiting. |
| Base Stability | More stable than in acid, but degradation occurs | Not Experimentally Determined | Potentially more stable. |
| Oxidative Stability | Significant degradation, forms N-oxide | Not Experimentally Determined | Stability would depend on the mechanism of oxidation. If it involves C-H bond cleavage at the deuterated position, stability would be enhanced. |
| Thermal Stability | Generally stable | Not Experimentally Determined | Likely to be similarly stable. |
| Photostability | Generally stable | Not Experimentally Determined | Likely to be similarly stable. |
Experimental Protocols
The methodologies outlined below are representative of the forced degradation studies performed on fexofenadine.
1. Preparation of Stock Solutions:
-
A stock solution of fexofenadine hydrochloride (e.g., 50 mg%) is prepared in a suitable solvent, typically methanol.
2. Acid-Induced Degradation:
-
A portion of the stock solution is mixed with an acidic solution (e.g., 0.5 N HCl).
-
The mixture is heated in a water bath at a specified temperature (e.g., 80°C) for a defined period (e.g., 4 hours).
-
After cooling, the solution is neutralized with a base (e.g., 0.5 N NaOH).
-
The final solution is diluted with the mobile phase to a target concentration for analysis.
3. Base-Induced Degradation:
-
A portion of the stock solution is mixed with a basic solution (e.g., 0.5 N NaOH).
-
The mixture is heated under controlled conditions (e.g., 80°C for 4 hours).
-
After cooling, the solution is neutralized with an acid (e.g., 0.5 N HCl).
-
The sample is then diluted for analysis.
4. Oxidative Degradation:
-
A portion of the stock solution is treated with hydrogen peroxide (e.g., 3% or 30% H₂O₂).
-
The mixture is heated (e.g., 80°C for 2 hours) to accelerate the reaction.
-
The solution is then cooled and diluted for analysis.
5. Thermal Degradation:
-
The solid drug substance is placed in a thermostated oven at a high temperature (e.g., 105°C) for an extended period (e.g., 24 hours).
-
After exposure, a solution is prepared from the stressed powder and analyzed.
6. Photolytic Degradation:
-
Solutions of the drug are exposed to UV light (e.g., at 254 nm) and/or direct daylight for a specified duration.
-
The exposed solutions are then analyzed.
Analytical Method:
-
The analysis of the stressed samples is typically performed using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or Diode Array Detection (DAD).
Visualizations
The Kinetic Isotope Effect (KIE)
The enhanced stability of deuterated compounds stems from the Kinetic Isotope Effect. The C-D bond has a lower zero-point energy than the C-H bond, requiring more energy to break. This can slow down reactions where C-H bond cleavage is the rate-limiting step, which is common in both metabolic and chemical degradation pathways.
Caption: Conceptual diagram of the Kinetic Isotope Effect on drug degradation.
Forced Degradation Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies to assess the stability of a drug substance.
Caption: A generalized workflow for forced degradation stability testing.
Conclusion
The available data provides a clear stability profile for fexofenadine, highlighting its vulnerabilities to oxidative and hydrolytic degradation. While experimental data for this compound is lacking, the principles of the kinetic isotope effect provide a strong theoretical basis for predicting enhanced stability. The strategic replacement of hydrogen with deuterium can be a powerful tool in drug development to mitigate metabolic and chemical liabilities. Further experimental studies on this compound are warranted to empirically confirm its stability profile and validate these theoretical advantages. Such studies would be invaluable for optimizing formulation strategies and ensuring the long-term quality of this deuterated analog.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. banglajol.info [banglajol.info]
- 4. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: Evaluating Meta-Fexofenadine-d6 as an Internal Standard in Bioanalysis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmacokinetic and bioequivalence studies, the precise quantification of drug compounds in biological matrices is paramount. For fexofenadine, a widely used second-generation antihistamine, the choice of an appropriate internal standard is critical for achieving accurate and reliable results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides a comprehensive evaluation of Meta-Fexofenadine-d6's performance as an internal standard in comparison to other commonly used alternatives, supported by experimental data from published literature.
Performance Comparison of Internal Standards for Fexofenadine Analysis
The ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variability in the analytical process. Stable isotope-labeled (SIL) internal standards are considered the gold standard due to their physicochemical similarity to the analyte. Here, we compare the performance of this compound with other deuterated and non-deuterated internal standards used for fexofenadine quantification.
| Internal Standard | Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Key Findings |
| This compound | Human Plasma | 1 - 600 | 98.37 - 99.84[1] | < 2.0[1] | Demonstrates good linearity and precision in plasma. The use of a deuterated analog of the analyte is effective in compensating for matrix effects.[2] |
| Fexofenadine-d10 | Human Serum/Plasma | 1.0 - 500.0[3] | Within ±15% of nominal | < 15% | Excellent linearity and recovery (93% to 98%).[3] Successfully applied to in vivo pharmacokinetic studies. |
| Human Plasma | 2.00 - 1000 | Within ±15% of nominal | < 15% | Used for simultaneous quantification of montelukast and fexofenadine, demonstrating versatility. | |
| Terfenadine-d3 | Human Plasma | Not explicitly stated | High accuracy and precision | High accuracy and precision | As a deuterated analog of the prodrug, it closely mimics the behavior of fexofenadine. Considered a gold standard for terfenadine bioanalysis. |
| Glipizide | Human Plasma | 1 - 600 | Not explicitly stated | Not explicitly stated | A non-deuterated, structurally different compound used as an internal standard. |
| Loratadine | Human Plasma | 3 - Not specified | 82.00 - 109.07 | 1.05 - 12.56 | Another non-deuterated antihistamine used as an internal standard. |
Experimental Methodologies
The following sections detail the experimental protocols for the analysis of fexofenadine in human plasma/serum using different internal standards.
Method 1: Fexofenadine Analysis using Fexofenadine-d10 Internal Standard
This method is suitable for the simultaneous quantification of fexofenadine and olmesartan in human serum.
-
Sample Preparation: Protein precipitation. To 50 µL of serum or plasma, 100 µL of an internal standard solution (200 ng/mL of fexofenadine-d10 and olmesartan-d6 in methanol) is added. The mixture is vortexed and centrifuged. 50 µL of the supernatant is then injected into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution (specifics not detailed in the abstract)
-
Flow Rate: 0.5 mL/min
-
Total Run Time: 4 minutes
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Ion Mode
-
Detection: Selected Reaction Monitoring (SRM)
-
Method 2: Fexofenadine Analysis using Terfenadine-d3 Internal Standard
This method is a robust and sensitive approach for the quantitative analysis of fexofenadine in human plasma.
-
Sample Preparation: Protein precipitation. To 100 µL of plasma, 200 µL of the internal standard working solution (100 ng/mL Terfenadine-d3 in acetonitrile) is added to precipitate proteins. The sample is vortexed and centrifuged, and the supernatant is analyzed.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Not explicitly detailed.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Visualizing Analytical Workflows and Molecular Interactions
To further elucidate the experimental processes and the underlying biological context, the following diagrams are provided.
Figure 1: General bioanalytical workflow for fexofenadine quantification.
Figure 2: Mechanism of action of fexofenadine as a histamine H1 receptor antagonist.
References
regulatory guidelines for using deuterated internal standards in bioanalysis
For researchers, scientists, and drug development professionals, the precision and reliability of bioanalytical data are paramount. In liquid chromatography-mass spectrometry (LC-MS) based quantification, the choice of an internal standard (IS) is a critical decision that directly influences assay accuracy.[1] This guide provides an objective comparison of deuterated internal standards against other alternatives, supported by experimental data and regulatory perspectives, to inform best practices in bioanalytical method validation.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are stable isotope-labeled (SIL) versions of the analyte where one or more hydrogen atoms are replaced by deuterium.[2] This subtle mass change allows for differentiation by the mass spectrometer, while the near-identical physicochemical properties ensure that the IS and analyte behave similarly during sample extraction, chromatography, and ionization.[3] This co-elution and similar behavior in the mass spectrometer's ion source provide effective compensation for variability, making deuterated standards the preferred choice in bioanalysis.[1][4]
In contrast, non-deuterated or analogue internal standards are structurally similar but not identical to the analyte. While more readily available and less expensive, their differing physicochemical properties can lead to variations in chromatographic retention times and extraction recoveries, potentially compromising data reliability.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards is most evident in their ability to minimize the impact of matrix effects and improve data quality. The following tables summarize key performance differences based on established analytical validation parameters.
Table 1: Comparison of Assay Performance with Different Internal Standards
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Deuterated IS | 1 | 98.5 | 4.2 |
| 10 | 101.2 | 3.1 | |
| 100 | 99.8 | 2.5 | |
| Non-Deuterated Analog | 1 | 85.3 | 12.8 |
| 10 | 88.9 | 10.5 | |
| 100 | 92.1 | 8.7 | |
| No Internal Standard | 1 | 75.6 | 25.4 |
| 10 | 78.2 | 21.8 | |
| 100 | 82.4 | 18.9 |
This table illustrates the superior accuracy and precision achieved with a deuterated internal standard compared to a non-deuterated analog or no internal standard.
Table 2: Comparison of Inter-Patient Assay Imprecision for Sirolimus Quantification
| Internal Standard | Inter-Patient Imprecision (%CV) |
| Deuterated (d3-Sirolimus) | 4.8 |
| Non-Deuterated Analog (Everolimus) | 11.2 |
This data demonstrates the improved consistency of results across different patient samples when using a deuterated internal standard.
Regulatory Framework: A Harmonized Approach
Key regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their expectations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline. This guideline establishes a unified framework for ensuring the quality and consistency of bioanalytical data.
A central tenet of the ICH M10 guideline is the use of a suitable internal standard for all calibration standards, quality control (QC) samples, and study samples. The guideline explicitly states that a stable isotope-labeled internal standard of the analyte is the preferred choice due to its similar physicochemical properties.
Caption: Logical relationship of FDA and EMA adoption of the harmonized ICH M10 core principles for internal standard use.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative protocols for sample preparation and the assessment of matrix effects.
Protocol 1: Sample Preparation
-
Sample Aliquoting : Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.
-
Internal Standard Spiking : Add a specified amount of the deuterated internal standard solution to each sample, except for blank samples.
-
Protein Precipitation : Add a protein precipitation agent (e.g., acetonitrile) to each sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer : Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution : Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Assessment of Matrix Effects
The following experiment is designed to evaluate the impact of the biological matrix on the ionization of the analyte and the internal standard.
-
Preparation of Spiking Solutions :
-
Set 1 (Analyte in neat solution) : Prepare a solution of the analyte in the reconstitution solvent.
-
Set 2 (Analyte in post-extraction spiked matrix) : Extract blank plasma samples from at least six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.
-
Set 3 (Internal Standards in neat solution) : Prepare a solution of the deuterated IS in the reconstitution solvent.
-
Set 4 (Internal Standards in post-extraction spiked matrix) : Spike the extracted blank matrix from the same six sources with the deuterated IS at the same concentration as in Set 3.
-
-
Sample Analysis : Analyze all prepared samples by LC-MS/MS.
-
Data Analysis and Calculation :
-
Matrix Factor (MF) : The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix to the peak area in the absence of matrix. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
IS-Normalized Matrix Factor : This is calculated as: (MF of analyte) / (MF of internal standard).
-
Coefficient of Variation (CV) : Calculate the CV of the IS-normalized MF across the six matrix sources. A lower CV indicates better compensation for the variability of the matrix effect. The CV should be ≤ 15%.
-
Caption: Experimental workflow for bioanalysis using an internal standard.
Conclusion
The use of deuterated internal standards is a cornerstone of robust and reliable bioanalytical method development. Regulatory guidelines from the FDA and EMA, harmonized under the ICH M10 framework, strongly advocate for their use. Experimental data consistently demonstrates that deuterated internal standards provide superior accuracy and precision by effectively compensating for matrix effects and other sources of variability. While the initial investment in a deuterated standard may be higher than for a structural analog, the long-term benefits of improved data quality, reduced assay failures, and streamlined regulatory acceptance are substantial.
References
Safety Operating Guide
Meta-Fexofenadine-d6: A Guide to Safe Disposal and Handling
For Immediate Use by Laboratory Professionals
This document provides essential procedural guidance for the safe handling and disposal of Meta-Fexofenadine-d6. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Hazard Assessment
This compound is a deuterated stable isotope-labeled form of Meta-Fexofenadine. For disposal purposes, stable isotope-labeled compounds are handled in the same manner as their unenriched counterparts, as they are not radioactive.[1]
While Safety Data Sheets (SDS) for the parent compound, Fexofenadine HCl, indicate it is generally not classified as a hazardous substance under OSHA or transport regulations, all chemical waste must be managed in accordance with national and local regulations. The primary route of disposal for pharmaceutical products is incineration to ensure complete destruction of the active ingredients.[2][3] Flushing pharmaceuticals down the drain or disposing of them in regular trash is strongly discouraged to prevent environmental contamination.
Recommended Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, ensure the following personal protective equipment is used.
| Equipment | Specification | Purpose |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or glasses with side shields | To protect eyes from dust or splashes. |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved particle filter respirator is recommended. | To avoid inhalation of airborne particles. |
Step-by-Step Disposal Protocol
Disposal of investigational or research compounds like this compound must be handled through your institution's Environmental Health and Safety (EHS) department and a licensed waste management vendor.
Workflow for Chemical Waste Disposal
-
Characterize and Segregate:
-
Consult the product-specific Safety Data Sheet (SDS) and your institution's EHS office to confirm waste characterization.
-
Collect waste containing this compound in a dedicated container, separate from other waste streams, to prevent cross-contamination.
-
-
Containerize:
-
Use a sturdy, leak-proof container that is chemically compatible with the compound.
-
The original product container can be used if it is in good condition. For generated waste solutions or contaminated materials, select a new, appropriate container.
-
Keep the container closed at all times except when adding waste.
-
-
Label:
-
Attach a completed Hazardous Waste label, which can be obtained from your EHS department.
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
Principal Investigator's (PI) name and contact information.
-
Building and room number where the waste is stored.
-
An indication of the hazards (consult SDS).
-
-
-
Store:
-
Store the labeled, sealed container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be under the control of the laboratory, at or near the point of generation, and inspected weekly.
-
Ensure secondary containment is used for liquid waste containers.
-
-
Arrange Pickup:
-
Once the container is full or you are ready for disposal, submit a chemical waste pickup request to your EHS department.
-
EHS will coordinate with a licensed vendor for transport and final disposal, which is typically high-temperature incineration.
-
Caption: A procedural diagram for the compliant disposal of this compound.
Emergency Procedures: Spill Response
In the event of a spill, prompt and safe cleanup is necessary to minimize exposure and environmental impact.
-
Evacuate & Secure: Evacuate non-essential personnel from the immediate spill area. Prevent unauthorized access.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain & Clean:
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid raising dust.
-
Clean the spill site with soap and water after the material has been removed.
-
-
Dispose: The container with the spill cleanup materials must be labeled and disposed of as hazardous waste, following the protocol in Section 2.
-
Report: Report the incident to your laboratory supervisor and institutional EHS department.
Caption: Logical workflow for responding to a laboratory spill of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Meta-Fexofenadine-d6
For researchers, scientists, and drug development professionals, ensuring the highest standards of safety and operational integrity is paramount. This guide provides essential, immediate safety and logistical information for the handling of Meta-Fexofenadine-d6, a deuterated analog of the antihistamine fexofenadine. By offering clear procedural guidance, this document aims to be your preferred source for laboratory safety and chemical handling information, fostering a deep trust that extends beyond the product itself.
This compound is commonly utilized as an internal standard in analytical methodologies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of fexofenadine in biological samples.[1] Its deuteration provides a distinct mass signature, allowing for accurate differentiation from the non-labeled parent compound. While fexofenadine itself has a well-established safety profile, the handling of its deuterated form requires adherence to specific protocols to ensure personnel safety, and maintain the isotopic and chemical purity of the compound.
Essential Safety and Handling Precautions
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is crucial when handling this compound in a laboratory setting. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Rationale |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Prevents dermal absorption. |
| Eyes | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. |
| Body | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for operations generating significant dust. | Minimizes inhalation of airborne particles. |
Storage and Stability:
Deuterated compounds require specific storage conditions to prevent degradation and isotopic exchange.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. | Minimizes thermal degradation. |
| Atmosphere | Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). | Prevents hygroscopic absorption of moisture and subsequent H-D exchange.[2] |
| Light | Protect from light by using an amber vial or by storing in a dark place. | Prevents light-catalyzed degradation. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures consistency and safety throughout the handling process of this compound.
Receiving and Inspection:
Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the product name and CAS number match the order specifications.
Preparation of Stock Solutions:
The following protocol outlines the preparation of a stock solution from a solid deuterated standard.[2]
-
Acclimatization: Before opening, allow the sealed container of this compound to equilibrate to room temperature. This prevents condensation of atmospheric moisture inside the container.
-
Inert Atmosphere: Whenever possible, perform handling and weighing operations under a dry, inert atmosphere, such as in a glove box or under a gentle stream of nitrogen or argon.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.
-
Dissolution: Transfer the weighed solid to a volumetric flask. Add a small amount of an appropriate anhydrous solvent (e.g., methanol, acetonitrile) and sonicate briefly to ensure complete dissolution.
-
Dilution: Once dissolved, bring the solution to the final volume with the anhydrous solvent.
-
Storage: Store the stock solution in a tightly sealed, clearly labeled amber vial at the recommended temperature. It is advisable to prepare smaller aliquots for daily use to minimize the need for repeated warming and cooling of the main stock solution.[2]
Disposal Plan:
All waste materials, including empty containers, contaminated PPE, and unused solutions, should be disposed of in accordance with local, state, and federal regulations for chemical waste. Leave chemicals in their original containers and do not mix with other waste.[3]
Experimental Workflow and Signaling Pathway
Experimental Workflow for Sample Analysis using this compound as an Internal Standard:
The following diagram illustrates a typical workflow for the quantification of fexofenadine in a biological matrix using this compound as an internal standard.
Caption: A typical experimental workflow for quantifying fexofenadine.
Fexofenadine's Mechanism of Action:
Fexofenadine is a second-generation antihistamine that acts as a selective peripheral H1 receptor antagonist. By blocking the H1 receptor, it prevents histamine from binding and initiating the allergic cascade. Fexofenadine has also been shown to have an impact on other inflammatory mediators.
Caption: Fexofenadine's primary mechanism of action.
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, ensuring the integrity of their research and the well-being of laboratory personnel. This commitment to best practices is the cornerstone of reliable and reproducible scientific advancement.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
